Micafungin Sodium
Description
Propriétés
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFHGJVIVFMZ-WZPXRXMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H70N9NaO23S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208538-73-2 | |
| Record name | Micafungin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICAFUNGIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Micafungin Sodium: A Technical Guide
An in-depth exploration of the journey from fungal metabolite to a potent antifungal agent, detailing its discovery, biosynthetic origins, and the intricacies of its chemical synthesis.
Introduction
Micafungin sodium is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class. It is a crucial therapeutic option for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Developed by Fujisawa Pharmaceutical (now Astellas Pharma), micafungin gained FDA approval in March 2005. The discovery of micafungin is a compelling example of natural product-inspired drug development, beginning with a fungal metabolite and culminating in a clinically vital medication. This technical guide provides a comprehensive overview of the discovery, biosynthesis of its precursor, and the detailed chemical synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development.
Micafungin's mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.
The Discovery Pathway of this compound
The journey to micafungin began with the discovery of FR901379, a natural product produced by the filamentous fungus Coleophoma empetri F-11899. Initial screening programs identified FR901379 as a potent antifungal agent. However, like many natural products, it possessed some undesirable properties that necessitated chemical modification to enhance its therapeutic profile. This led to the development of micafungin, a semi-synthetic derivative with improved efficacy and safety.
Caption: A logical workflow of the discovery and development of this compound.
Biosynthesis of the Precursor: FR901379
The journey to synthesizing this compound begins with the fermentative production of its precursor, FR901379, by the filamentous fungus Coleophoma empetri. Understanding and optimizing this biological production is critical for the overall efficiency of micafungin synthesis.
Fermentation of Coleophoma empetri
The production of FR901379 is achieved through submerged fermentation of C. empetri. The fermentation process is a complex interplay of media composition, culture conditions, and the genetic makeup of the producing strain.
Experimental Protocol: Fermentation of Coleophoma empetri for FR901379 Production
-
Seed Culture Preparation:
-
Fresh mycelia of C. empetri are crushed and inoculated into a seed medium (MKS).
-
The seed culture is incubated for 2 days at 25°C with agitation (220 rpm).
-
-
Production Fermentation:
-
The seed culture is transferred to a larger fermentation vessel containing the production medium (MKF).
-
The production culture is maintained for approximately 8 days at 25°C with agitation (220 rpm).
-
To enhance the yield, methyl hexadecanoate can be added to the culture after 24-72 hours as a precursor for the fatty acid side chain.
-
-
Harvesting and Extraction:
-
The fermentation broth is harvested, and the mycelia are separated by filtration.
-
The mycelial cake is extracted with a polar solvent such as methanol or ethanol to solubilize FR901379.
-
Table 1: Composition of Fermentation Media for FR901379 Production
| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |
| Soluble Starch | 15 | - |
| Sucrose | 10 | - |
| Glucose | - | 10 |
| Corn Starch | - | 30 |
| Cottonseed Meal | 5 | - |
| Pe |
The Core Mechanism of Micafungin Sodium on the Fungal Cell Wall: A Technical Guide
Executive Summary: Micafungin, a semisynthetic lipopeptide of the echinocandin class, exerts its antifungal effect through a highly specific mechanism of action targeted at the fungal cell wall.[1] This technical guide provides an in-depth exploration of this mechanism for researchers, scientists, and drug development professionals. Micafungin non-competitively inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component for the synthesis of β-glucan polymers.[1][2][3] These polymers are essential for maintaining the structural integrity of the fungal cell wall. The resulting depletion of β-glucan leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, cell lysis and fungal death.[2] This guide details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate this mechanism.
Introduction: Targeting a Fungal-Specific Structure
The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an ideal target for antifungal therapy.[4][5] It provides osmotic protection, maintains cell shape, and serves as a scaffold for enzymes and proteins involved in environmental interaction.[5] A key structural component of the cell walls of most pathogenic fungi, including Candida and Aspergillus species, is (1,3)-β-D-glucan.[2][6] Micafungin sodium belongs to the echinocandin class of antifungals, which uniquely target the synthesis of this crucial polymer.[1][2] Its specificity confers a favorable safety profile and makes it a vital agent in treating invasive fungal infections, including those resistant to other antifungal classes like azoles.[1][7]
Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase
The primary molecular target of micafungin is the enzyme complex (1,3)-β-D-glucan synthase.[2][4][7] This enzyme, embedded in the fungal cell membrane, catalyzes the polymerization of UDP-glucose into long, linear chains of (1,3)-β-D-glucan, which are then extruded into the periplasmic space to be integrated into the cell wall.[6][8]
Micafungin acts as a non-competitive inhibitor of this enzyme complex.[1][9] This means it does not bind to the active site where UDP-glucose binds, but rather to a different site on the enzyme's catalytic subunit, Fks1p.[8][10] This binding event induces a conformational change in the enzyme, rendering it inactive and halting the synthesis of glucan chains. The disruption of (1,3)-β-D-glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately cell death, a process that is fungicidal against Candida spp. and fungistatic against Aspergillus spp.[4][8]
Quantitative Data on Micafungin Activity
The efficacy of micafungin can be quantified through various in vitro metrics. The Minimum Inhibitory Concentration (MIC) represents the lowest drug concentration that inhibits fungal growth, while the Minimum Effective Concentration (MEC) is used for molds like Aspergillus and describes the lowest concentration causing aberrant hyphal growth.[11][12] Enzyme kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) provide a direct measure of the drug's potency against the (1,3)-β-D-glucan synthase enzyme.
| Fungal Species | Metric | Value Range (µg/mL) | Reference |
| Candida albicans | MIC | 0.016 | [13] |
| Candida spp. | MIC | ≤ 0.0039 - 1 | [14][15] |
| Aspergillus spp. | MEC | 0.0078 - 0.0313 | [14][15] |
| C. albicans (Wild Type) | IC50 (vs. GS Enzyme) | 4.6 | [10] |
| C. albicans (FKS1 Mutants) | Ki (vs. GS Enzyme) | Increased 50 to >1000-fold | [8] |
| Cryptococcus neoformans | Apparent Ki (vs. GS Enzyme) | 0.11 (converted from 0.17 µM) | [16] |
Note: Values can vary based on the specific strain, testing method (e.g., CLSI vs. EUCAST), and experimental conditions.
Downstream Cellular Consequences & Compensatory Responses
Inhibition of glucan synthesis triggers a cascade of secondary cellular events as the fungus attempts to compensate for the damage.
A. Compromised Cell Wall Integrity and Morphological Changes: The most direct consequence is a structurally deficient cell wall. This often manifests as aberrant morphology, including swollen cells, hyphal tip bursting in filamentous fungi, and the formation of short, stubby branches.[12][17] In Candida albicans, treatment can lead to the "blowing up" of budding yeasts.[13]
B. Exposure of PAMPs and Immune Recognition: The structural remodeling of the cell wall leads to the unmasking of underlying layers, particularly β-glucans and chitin.[9][13] These molecules act as Pathogen-Associated Molecular Patterns (PAMPs). Their exposure on the cell surface can enhance recognition and phagocytosis by host immune cells, such as macrophages, and potentiate the secretion of pro-inflammatory cytokines.[9][13]
C. Activation of the Cell Wall Integrity (CWI) Signaling Pathway: Fungi possess a conserved signaling cascade, the Cell Wall Integrity (CWI) pathway, to sense and respond to cell wall stress.[18][19][20] Micafungin-induced damage activates this pathway.[17][18] Cell surface sensors detect the perturbation, activating a MAP kinase cascade that culminates in the phosphorylation of the terminal kinase (MpkA in Aspergillus, Slt2 in Saccharomyces).[18][20] This leads to the transcriptional regulation of genes involved in cell wall repair, most notably an increase in chitin synthesis as a compensatory mechanism to reinforce the weakened wall.[21][22]
Key Experimental Protocols
Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of micafungin on its target enzyme. It typically uses a microsomal fraction containing the membrane-bound enzyme and a radiolabeled substrate.
Methodology:
-
Enzyme Preparation:
-
Grow fungal cells (e.g., C. albicans) to the mid-exponential phase in a suitable broth (e.g., YPAD) at 30°C.[23]
-
Harvest and wash the cells.
-
Disrupt cells mechanically (e.g., with a bead beater) in a lysis buffer containing protease inhibitors.[23][24]
-
Prepare a microsomal membrane fraction by differential centrifugation.[23][25] The final pellet containing the enzyme is resuspended in a storage buffer. Protein concentration is determined via a standard assay (e.g., Bradford).
-
-
Assay Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing: Tris buffer (pH 7.5-7.75), a detergent (e.g., Brij-35), glycerol, dithiothreitol, and a GTP analog (e.g., GTPγS) to activate the enzyme.[23][25]
-
Add various concentrations of micafungin (dissolved in DMSO) to the reaction tubes.
-
Initiate the reaction by adding the substrate, UDP-[³H]glucose or UDP-[¹⁴C]glucose, and the enzyme preparation (microsomal protein).[10][23]
-
-
Incubation and Quenching:
-
Product Quantification:
-
Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.[23]
-
Wash the filters to remove unincorporated radiolabeled substrate.
-
Quantify the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each micafungin concentration relative to a no-drug control.
-
Determine the IC50 value by plotting percent inhibition against the log of the drug concentration.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MEC)
This protocol determines the in vitro activity of micafungin against filamentous fungi like Aspergillus spp., following standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) M38.
Methodology:
-
Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar until sporulation occurs.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test medium (e.g., RPMI 1640).[11]
-
-
Microdilution Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of micafungin in the test medium to achieve the desired final concentration range.
-
Include a drug-free well as a growth control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plate at 35°C for 48 hours.[26]
-
-
Endpoint Determination (MEC):
-
Read the plate visually, often with the aid of an inverted microscope.
-
The growth control well should show abundant, filamentous hyphal growth.
-
The Minimum Effective Concentration (MEC) is defined as the lowest drug concentration that leads to the growth of small, compact, and highly branched hyphal forms compared to the long, filamentous hyphae in the control well.[11][12]
-
Protocol 3: Assessment of β-Glucan Exposure by Flow Cytometry
This method quantifies the unmasking of β-glucans on the fungal cell surface following treatment with micafungin.
Methodology:
-
Cell Culture and Treatment:
-
Grow C. albicans cells to the exponential phase in a rich medium (e.g., YPD).
-
Treat the cells with various concentrations of micafungin (e.g., 0.3x, 1x, and 3x MIC) for a defined period (e.g., 1 hour) at 37°C.[13]
-
Include an untreated control and a positive control (e.g., heat-killed cells, which are known to expose β-glucans).[13][27]
-
-
Staining:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a primary antibody specific for (1,3)-β-glucan (e.g., a monoclonal IgG).
-
After washing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., an FITC-conjugated anti-IgG).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for forward scatter (FSC, indicating cell size) and side scatter (SSC, indicating internal complexity/granularity).[13]
-
Measure the fluorescence intensity (e.g., in the FL1 channel for FITC) for a large population of cells (e.g., 10,000 events).
-
-
Data Interpretation:
-
Gate the cell population of interest based on FSC and SSC plots.[13]
-
Compare the fluorescence intensity histograms of the treated samples to the untreated and positive controls. An increase in fluorescence intensity in micafungin-treated cells indicates a higher degree of β-glucan exposure on the cell surface.[13][27]
-
Conclusion
The mechanism of action of this compound is a well-defined, targeted process that exploits a key difference between fungal and mammalian cells. Its non-competitive inhibition of (1,3)-β-D-glucan synthase effectively halts the production of an essential cell wall polymer, leading to structural failure and cell death. The downstream consequences, including the activation of the CWI pathway and the unmasking of immunogenic cell wall components, further contribute to its antifungal effect. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented, is crucial for optimizing its clinical use and for the development of novel antifungal strategies that target the fungal cell wall.
References
- 1. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Susceptibility Testing Methods for Micafungin: a Comparison of Two Microdilution Methods [jstage.jst.go.jp]
- 15. [Investigation of susceptibility testing methods for micafungin: comparison of two microdilution methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Micafungin-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Micafungin alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbiologyresearch.org [microbiologyresearch.org]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Micafungin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solid-state chemistry of Micafungin Sodium, a critical echinocandin antifungal agent. The focus of this document is on the analysis of its crystalline forms, an essential aspect of pharmaceutical development that impacts the drug's stability, solubility, and bioavailability. While a complete single-crystal X-ray structure determination for this compound is not publicly available in the reviewed literature, extensive studies on its polymorphism have been conducted, primarily documented in patent literature. This guide will detail the known crystalline forms, the experimental protocols for their preparation, and their characterization by X-ray Powder Diffraction (XRPD).
Introduction to this compound Polymorphism
This compound, like many complex organic molecules, can exist in different solid-state forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal packing, leading to different physicochemical properties. The identification and selective preparation of a specific polymorph are crucial for ensuring consistent product quality and therapeutic efficacy. Several crystalline forms of this compound have been identified, most notably Form I and Form II, along with others designated as A, B, and C.
Characterization of this compound Crystalline Forms
The primary method used to characterize the different crystalline forms of this compound is X-ray Powder Diffraction (XRPD). The XRPD pattern provides a unique "fingerprint" for each polymorph based on the scattering of X-rays by the crystalline lattice.
Quantitative Data: XRPD Peak Analysis
The following tables summarize the characteristic XRPD peaks for the most well-documented crystalline forms of this compound. The data is presented as 2θ angles, which are indicative of the lattice spacing within the crystal.
Table 1: Characteristic XRPD Peaks of this compound Crystal Form I [1]
| 2θ Angle (°) |
| 4.2 ± 0.2 |
| 5.0 ± 0.2 |
| 7.4 ± 0.2 |
| 10.1 ± 0.2 |
| 11.1 ± 0.2 |
| 14.2 ± 0.2 |
| 17.4 ± 0.2 |
| 21.0 ± 0.2 |
| 23.2 ± 0.2 |
| 27.1 ± 0.2 |
Table 2: Characteristic XRPD Peaks of this compound Crystal Form II [1]
| 2θ Angle (°) |
| 10.8 ± 0.2 |
| 14.8 ± 0.2 |
| 15.7 ± 0.2 |
| 17.8 ± 0.2 |
| 20.2 ± 0.2 |
| 21.0 ± 0.2 |
| 21.7 ± 0.2 |
Table 3: Characteristic XRPD Peaks of this compound B82 Needle Crystal [1]
| 2θ Angle (°) |
| 4.6 |
| 5.5 |
| 9.0 |
| 9.8 |
| 16.9 |
Experimental Protocols for Crystallization
The preparation of specific polymorphs of this compound is highly dependent on the crystallization conditions, including the choice of solvents, temperature, and cooling rate. The following are detailed methodologies for obtaining Crystal Forms I and II.
Preparation of this compound Crystal Form I[1]
This protocol involves the crystallization of amorphous this compound using a mixed solvent system under controlled temperature conditions.
Materials:
-
Amorphous this compound
-
Solvent 1: Methanol (or DMF, ethylene glycol, DMSO)
-
Solvent 2: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)
Procedure:
-
Heat a mixture of amorphous this compound in Solvent 1 and Solvent 2. A preferred temperature range is 40-50 °C. The mass-to-volume ratio of amorphous this compound to the solvent is typically between 10-25 mg/mL.
-
Once the amorphous solid is fully dissolved, allow the solution to cool naturally to room temperature.
-
Stir the solution at room temperature to induce crystallization.
-
Collect the resulting crystals by centrifugation.
-
Dry the crystals under reduced pressure to obtain pure Crystal Form I.
Preparation of this compound Crystal Form II[1]
This method relies on the slow evaporation of a solvent system to induce crystallization from an amorphous starting material.
Materials:
-
Amorphous this compound
-
Solvent 3: A mixture of ethanol and water (or propanol and water, isopropanol and water)
-
Solvent 4: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)
-
Water
Procedure:
-
At room temperature, add water or Solvent 3 to amorphous this compound until a clear solution is obtained. The mass-to-volume ratio of amorphous this compound to water is typically 0.1-0.2 mg/µL, and to Solvent 3 is 0.2-0.5 mg/µL.
-
To the clear solution, add Solvent 4. The mass-to-volume ratio of amorphous this compound to Solvent 4 is typically 1-5 mg/mL.
-
Allow the solution to stand at room temperature, permitting the solvents to volatilize slowly.
-
Crystal Form II will precipitate from the solution upon solvent evaporation.
-
Collect the crystals for further analysis.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound's crystal structure.
Experimental Workflow for Polymorph Screening
Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.
Logical Relationship in Polymorph Identification
Caption: Logical workflow for identifying the polymorphic form of a this compound sample.
Conclusion
The study of this compound's solid-state properties is a critical component of its pharmaceutical development. While a definitive single-crystal structure remains to be published, the characterization of its various polymorphs, particularly Forms I and II, provides valuable insight for drug formulation and manufacturing. The experimental protocols outlined in this guide, derived from patent literature, offer a starting point for the controlled crystallization of these forms. The use of XRPD as a primary characterization tool is indispensable for distinguishing between polymorphs and ensuring the desired solid form is consistently produced. Further research, including single-crystal X-ray diffraction studies, would provide a more complete understanding of the molecular packing and intermolecular interactions that govern the properties of this important antifungal agent.
References
A Technical Guide to the Interaction of Micafungin Sodium with the Fungal Glucan Synthase FKS1 Subunit
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular interactions between the echinocandin antifungal agent, micafungin sodium, and its target, the FKS1 subunit of the fungal 1,3-β-D-glucan synthase enzyme. It includes quantitative data on inhibition kinetics, detailed experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.
Introduction: Targeting the Fungal Cell Wall
Micafungin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal drugs. Its primary mechanism of action is the potent and specific inhibition of 1,3-β-D-glucan synthase, an enzyme critical for the synthesis of 1,3-β-D-glucan. This polysaccharide is a fundamental structural component of the fungal cell wall, responsible for maintaining osmotic integrity, cell shape, and division. As this component is absent in mammalian cells, micafungin offers a selective therapeutic window.
The 1,3-β-D-glucan synthase enzyme complex is composed of a catalytic transmembrane subunit, Fks1p, and a regulatory subunit, the small GTPase Rho1p. Micafungin exerts its effect by directly targeting the Fks1p subunit, thereby preventing the formation of glucan polymers and compromising cell wall integrity.
Mechanism of FKS1 Inhibition
Micafungin acts as a non-competitive inhibitor of the FKS1 subunit of the glucan synthase complex. By binding to FKS1, it disrupts the enzyme's ability to polymerize UDP-glucose into linear chains of 1,3-β-D-glucan. This disruption leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. Depending on the fungal species and drug concentration, this effect can be fungicidal or fungistatic.
Recent cryo-electron microscopy studies of Saccharomyces cerevisiae FKS1 have provided significant insights into its structure. These studies reveal the enzyme's active site at the interface of the cytoplasm and the cell membrane and identify a glucan translocation path across the membrane. Notably, mutations conferring resistance to echinocandins, such as those at the Ser645 position, are clustered in specific regions near transmembrane helices, suggesting these areas are critical for drug interaction.
Quantitative Analysis of Micafungin-FKS1 Interaction
The efficacy of micafungin can be quantified through in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), and through enzyme kinetic assays that measure the drug's direct inhibitory effect on the Fks1p enzyme.
In Vitro Susceptibility Data
MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below summarize representative MIC data for micafungin against common Candida species.
Table 1: Micafungin In Vitro Susceptibility (MICs) against Select Candida Species
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.015–0.03 | 0.03 | 0.03 |
| Candida glabrata | 0.008–0.06 | 0.015 | 0.03 |
| Candida tropicalis | 0.015–0.03 | 0.03 | 0.03 |
| Candida parapsilosis | 1–4 | 2 | 2 |
| Candida krusei | 0.015–0.25 | 0.03 | 0.06 |
Data compiled from multiple studies for representative purposes.
Enzyme Inhibition Kinetics
Kinetic studies on purified or membrane-extracted glucan synthase provide direct measurements of micafungin's inhibitory power. Mutations within the FKS1 gene, particularly in conserved "hot spot" regions, can dramatically increase the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), correlating directly with clinical resistance.
Table 2: Kinetic Parameters of Micafungin Inhibition on Fks1p from Candida albicans
| Fks1p Genotype | Amino Acid Change | Micafungin IC₅₀ (ng/mL) | Micafungin Kᵢ (ng/mL) | Fold Increase in Kᵢ (vs. WT) |
|---|---|---|---|---|
| Wild-Type (WT) | None | 1.8 ± 0.9 | 0.7 ± 0.4 | 1 |
| Mutant | F641S | 120 ± 29 | 57 ± 18 | ~81 |
| Mutant | S645P | 6,100 ± 2,100 | 4,200 ± 1,500 | ~6000 |
| Mutant | S645Y | 3,300 ± 1,300 | 2,700 ± 1,100 | ~3857 |
| Mutant | R1361H (Heterozygous) | 2.1 (WT allele) / 1,400 (Mutant allele) | 0.9 (WT) / 810 (Mutant) | ~1157 (for mutant allele) |
Data adapted from Garcia-Effron, G., et al. (2009). Antimicrobial Agents and Chemotherapy. Values are arithmetic means ± standard deviations.
Experimental Protocols
Standardized methodologies are crucial for the reproducible assessment of micafungin's activity. The following sections detail the core protocols for antifungal susceptibility testing and enzyme kinetic analysis.
Antifungal Susceptibility Testing (AST)
The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 documents provide reference methods for yeast broth microdilution testing.
Detailed Protocol Steps:
-
Medium Preparation: RPMI 1640 medium, with L-glutamine and without bicarbonate, is buffered to pH 7.0 using MOPS buffer. The EUCAST method specifies the addition of 2% glucose.
-
Drug Dilution: Micafungin is serially diluted in the
Early Studies on the Antifungal Spectrum of Micafungin Sodium: A Technical Guide
Introduction
Micafungin sodium is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It exerts its antifungal activity by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death in susceptible fungi.[2] This technical guide provides an in-depth overview of the early in vitro studies that characterized the antifungal spectrum of micafungin, with a focus on its activity against clinically relevant Candida and Aspergillus species.
Quantitative Antifungal Spectrum
Early in vitro susceptibility testing of micafungin demonstrated potent activity against a broad range of fungal pathogens, particularly Candida and Aspergillus species. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Activity against Candida Species
Micafungin has shown excellent in vitro activity against most Candida species, including those that may be resistant to other antifungal agents like fluconazole.[4] The MIC values from early studies are summarized in the table below.
| Candida Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| C. albicans | ≤0.0039 - 1 | 0.015 | 0.015 - 0.5 |
| C. glabrata | ≤0.015 - 0.5 | 0.015 | 0.03 |
| C. tropicalis | ≤0.002 - 0.015 | 0.015 | 0.03 |
| C. krusei | ≤0.125 | 0.03 | 0.06 |
| C. parapsilosis | 0.12 - 2 | 0.5 | 1 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6][7]
It is noteworthy that while micafungin is highly active against most Candida species, it demonstrates relatively higher MIC values against Candida parapsilosis.[5][7]
Activity against Aspergillus Species
Micafungin also exhibits potent in vitro activity against various Aspergillus species. For filamentous fungi, in addition to the MIC, the Minimum Effective Concentration (MEC) is often reported. The MEC is the lowest drug concentration that produces short, stubby, and highly branched hyphae, a characteristic effect of echinocandins on molds.
| Aspergillus Species | MIC Range (μg/mL) | MEC Range (μg/mL) | MEC₉₀ (μg/mL) |
| A. fumigatus | 0.004 - 0.015 | 0.008 - 0.125 | 0.015 |
| A. flavus | 0.004 - 0.015 | ≤0.015 | 0.015 |
| A. niger | - | 0.008 - 0.125 | 0.015 |
| A. terreus | - | 0.008 - 0.125 | 0.03 |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols
The in vitro antifungal susceptibility testing of micafungin in early studies was predominantly conducted following the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method for Yeasts (CLSI M27-A2)
This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.
1. Inoculum Preparation:
- Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C.
- A few colonies are suspended in sterile saline.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- The stock inoculum is then diluted 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
- Micafungin is serially diluted in RPMI 1640 medium to yield a range of concentrations.
3. Microdilution Plate Setup:
- 100 µL of each micafungin dilution is added to the wells of a 96-well microtiter plate.
- 100 µL of the standardized yeast inoculum is added to each well.
- A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.
4. Incubation:
- The plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is determined as the lowest concentration of micafungin that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)
This method is used for testing the susceptibility of molds like Aspergillus species.
1. Inoculum Preparation:
- The fungal isolate is grown on potato dextrose agar for 7 days to encourage conidiation.
- Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.
- The conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
2. Antifungal Agent and Plate Setup:
- This follows the same procedure as for yeasts described in the M27-A2 protocol.
3. Incubation:
- The plates are incubated at 35°C for 48-72 hours.
4. MIC/MEC Determination:
- The MIC is read as the lowest concentration with no visible growth.
- The MEC is determined microscopically as the lowest concentration at which short, branched, and distorted hyphae are observed.
Mechanism of Action and Signaling Pathways
Micafungin's primary mechanism of action is the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[2][3] This disruption of the cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[10]
The diagram above illustrates how micafungin's inhibition of glucan synthesis leads to cell wall stress, which in turn activates the CWI pathway, a MAPK cascade that attempts to repair the cell wall damage. However, severe or prolonged stress ultimately leads to cell death.
Experimental Workflow
The general workflow for determining the in vitro antifungal spectrum of micafungin using the CLSI broth microdilution method is depicted below.
Conclusion
Early in vitro studies consistently demonstrated the potent and broad-spectrum antifungal activity of this compound against clinically important Candida and Aspergillus species. Standardized methodologies, such as those provided by the CLSI, have been crucial in generating reproducible data to characterize its antifungal profile. The unique mechanism of action, targeting the fungal cell wall, provides a valuable therapeutic option, particularly for infections caused by azole-resistant strains. The activation of the Cell Wall Integrity pathway in response to micafungin-induced stress highlights the complex fungal response to this class of antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mjpath.org.my [mjpath.org.my]
- 5. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Overview of Micafungin Sodium: Molecular Composition
This document provides a concise technical summary of the molecular properties of Micafungin Sodium, an echinocandin antifungal agent. The information is intended for researchers, scientists, and professionals in drug development.
This compound is a semi-synthetic lipopeptide that is a derivative of a natural product from the fungus Coleophoma empetri.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-beta-D-glucan synthase, an enzyme crucial for the synthesis of a key component of the fungal cell wall.[1][2][3] This inhibition leads to the disruption of the cell wall's integrity, resulting in osmotic lysis and fungal cell death.[1]
Molecular Formula and Weight
The chemical and physical properties of this compound are fundamental to its characterization and application in pharmaceutical formulations. The elemental composition and molecular mass are summarized below.
| Property | Value |
| Molecular Formula | C₅₆H₇₀N₉NaO₂₃S[1][4][5][6] |
| Molecular Weight | 1292.26 g/mol [4][5][7] |
| Monoisotopic Mass | 1291.42029497 g/mol [1][6] |
The provided data is computationally derived and corroborated across multiple chemical databases.[1] Variations in molecular weight may be noted between different sources, typically due to differences in isotopic abundance considerations in the calculations.[1][4][5][8]
References
- 1. This compound | C56H70N9NaO23S | CID 23666118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 208538-73-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. Micafungin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Micafungin (sodium salt) | CAS 208538-73-2 | Cayman Chemical | Biomol.com [biomol.com]
The Origin of Micafungin Sodium: A Technical Guide to its Production from Coleophoma empetri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micafungin sodium, a critical antifungal agent in the echinocandin class, is a semi-synthetic lipopeptide derived from a natural product of the filamentous fungus Coleophoma empetri. This technical guide provides an in-depth overview of the origination of this compound, with a core focus on the biosynthesis of its precursor, FR901379, by C. empetri, and the subsequent conversion to the final active pharmaceutical ingredient. This document details the biosynthetic pathways, fermentation protocols, downstream processing, and chemical modification steps, supported by quantitative data and experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of the production process.
Introduction
Micafungin is a potent antifungal drug used for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a key component of the fungal cell wall.[2] This targeted action results in osmotic instability and cell lysis, leading to fungal cell death.[2] Micafungin is a semi-synthetic derivative of FR901379, a naturally occurring lipohexapeptide produced by the fungus Coleophoma empetri.[3][4] The industrial production of micafungin is a multi-step process that begins with the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and subsequent chemical re-acylation to yield micafungin.[4][5]
Biosynthesis of the Micafungin Precursor, FR901379, in Coleophoma empetri
The biosynthesis of FR901379 in C. empetri is a complex process orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[5] The overall process can be divided into three main stages: the synthesis of nonproteinogenic amino acid precursors, the assembly of the lipohexapeptide backbone, and post-assembly modifications.
A number of key genes within these clusters have been identified and their functions elucidated through genetic manipulation and enzymatic assays.[6] The core nonribosomal peptide synthetase (NRPS) gene, CEnrps (mcfA), is responsible for the assembly of the hexapeptide core.[2][6] Other crucial genes include a fatty-acyl-AMP ligase (CEligase) for the activation and loading of the palmitic acid side chain, and several oxidoreductases and cytochrome P450 enzymes involved in the synthesis of the non-proteinogenic amino acids and subsequent modifications of the peptide core.[6][7] The final O-sulfonation step, which imparts the characteristic water solubility to FR901379, is carried out by enzymes encoded by the O-sulfonation gene cluster.[5]
Biosynthetic Pathway of FR901379
The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the roles of the identified gene products.
Production of FR901379
The production of FR901379 is achieved through submerged fermentation of Coleophoma empetri. Strain improvement through mutagenesis and metabolic engineering has been instrumental in achieving industrially viable titers.
Fermentation Protocol
A typical fermentation process involves a two-stage cultivation: a seed culture stage to generate sufficient biomass, followed by a production fermentation stage.
Seed Culture:
-
Medium (MKS): Soluble starch 15 g/L, sucrose 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L.[5]
-
pH: 6.5.[5]
-
Cultivation: Fresh mycelia are inoculated into the seed medium and cultivated for 2 days at 25 °C with agitation at 220 rpm.[5]
Production Fermentation:
-
Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L.[5]
-
pH: 6.5.[5]
-
Inoculation: 5 mL of the seed culture is transferred to 50 mL of the fermentation medium.[5]
-
Cultivation: The production culture is incubated for 8 days at 25 °C with agitation at 220 rpm.[5]
-
Precursor Feeding: The addition of methyl hexadecanoate (a precursor for the fatty acid side chain) after 24-72 hours of fermentation can enhance the production of FR901379.[4]
Strain Improvement and Production Titers
Metabolic engineering strategies have significantly improved the production of FR901379. Overexpression of rate-limiting enzymes and transcriptional activators has led to substantial increases in product titers.
| Strain | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |
| C. empetri MEFC09 (Wild Type) | - | ~0.3 | - |
| Engineered Strain | Overexpression of mcfJ (transcriptional activator) | 1.3 | ~4.3 |
| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH | 4.0 (in fed-batch) | ~13.3 |
| Mutant Strain (Heavy-ion irradiation) | Random mutagenesis | 1.1 | ~3.7 |
Data compiled from multiple studies.[2][5][8]
Downstream Processing and Purification of FR901379
The recovery and purification of FR901379 from the fermentation broth is a critical step to obtain a high-purity precursor for the semi-synthesis of micafungin.
Experimental Protocol for Purification:
-
Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelial biomass from the culture supernatant.[9]
-
Extraction: The mycelial cake is extracted with a polar solvent, such as methanol, to solubilize the FR901379.[9]
-
Resin Adsorption: The crude extract is diluted to reduce the solvent concentration and then passed through a polymeric adsorbent resin column to capture FR901379.[9]
-
Elution: The resin is washed, and FR901379 is subsequently eluted using a gradient of a polar solvent (e.g., methanol in water).[9]
-
Concentration and Precipitation: The eluate containing FR901379 is concentrated under reduced pressure. The concentrated solution is then cooled to induce precipitation of the crude FR901379.[9]
-
Chromatographic Purification: The crude FR901379 is further purified by silica gel column chromatography to yield a high-purity product.[9]
Semi-Synthesis of this compound from FR901379
The conversion of FR901379 to this compound involves a two-step chemical modification process.
Deacylation of FR901379
The palmitic acid side chain of FR901379 is first removed, typically through enzymatic hydrolysis, to yield the core cyclic hexapeptide.
Re-acylation to form Micafungin
The deacylated FR901379 is then chemically re-acylated with a specific synthetic side chain (3,5-diphenyl-substituted isoxazole) to form micafungin.[1]
Salt Formation
The final step involves the formation of the sodium salt of micafungin. This is achieved by treating the micafungin acid with a weak base containing sodium ions, under controlled pH conditions to prevent degradation.[10]
Analytical Characterization
High-performance liquid chromatography (HPLC) is the primary analytical technique used for the quantification and purity assessment of both FR901379 and this compound throughout the production process.
HPLC Method for FR901379 Analysis:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[5][11]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid.[5]
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire workflow from strain maintenance to the final product.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN108676832A - The preparation method of micafen sodium intermediate FR901379 - Google Patents [patents.google.com]
- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]
- 10. US9115177B2 - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Micafungin Sodium in in vivo Animal Models of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Micafungin Sodium in various in vivo animal models of candidiasis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this important antifungal agent.
Introduction to Micafungin and Candidiasis Models
Micafungin is an echinocandin antifungal drug that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism of action provides potent activity against a broad range of Candida species, including those resistant to other antifungal agents like azoles and polyenes.[1] Animal models of candidiasis are crucial for understanding the pathogenesis of infections and for the preclinical evaluation of antifungal therapies.[4][5] Murine models, in particular, are well-established and can effectively mimic human disease, including disseminated, oropharyngeal, and intra-abdominal candidiasis.[4][6][7]
Key Experimental Models and Protocols
Disseminated Candidiasis Model (Murine)
This is the most common model to simulate hematogenously disseminated candidiasis, a severe form of the infection in humans.[4][6] The kidneys are typically the primary target organs in this model.[6]
Experimental Protocol:
-
Animal Model: 6 to 7-week-old BALB/c or ICR/Swiss mice are commonly used.[7][8] Both immunocompetent and immunocompromised models can be established.
-
Immunosuppression (Optional): To mimic the condition of at-risk patients, mice can be rendered neutropenic. This is often achieved by intraperitoneal (i.p.) or intravenous (i.v.) administration of cyclophosphamide or 5-fluorouracil prior to infection.[8][9][10]
-
Candida Inoculum Preparation:
-
Culture Candida albicans (or other Candida species) on Yeast Peptone Dextrose (YPD) agar plates for 24-48 hours at 30°C.[4]
-
Inoculate a single colony into YPD broth and incubate at 30°C with shaking for 18-24 hours.[4][8]
-
Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 2 x 10⁵ cells for immunocompetent mice, 5 x 10⁴ for leukopenic mice).[8]
-
-
Infection: Inject the prepared Candida suspension intravenously (i.v.) via the lateral tail vein.[8]
-
Micafungin Treatment:
-
Efficacy Evaluation:
-
Survival: Monitor mice daily for morbidity and mortality.[8]
-
Fungal Burden: At predetermined time points, euthanize mice and aseptically harvest organs (kidneys, brain, spleen, liver, lungs).[8][9]
-
Homogenize the tissues, perform serial dilutions, and plate on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.[8]
-
Experimental Workflow for Disseminated Candidiasis Model
Caption: Workflow for the murine model of disseminated candidiasis.
Oropharyngeal Candidiasis (OPC) Model (Murine)
This model is used to study mucosal candidiasis, particularly relevant for infections in immunocompromised individuals.
Experimental Protocol:
-
Animal Model: Congenitally immunodeficient mice (e.g., N:NIH-bg-nu-xid BR) are often used.[12] Alternatively, immunosuppression with agents like cortisone acetate can be used in wild-type mice.[4]
-
Infection:
-
Prepare a Candida albicans suspension.
-
Induce infection by oral inoculation. This can be done by placing a calcium alginate swab saturated with the Candida suspension sublingually for a set period (e.g., 75 minutes).
-
-
Micafungin Treatment: Administer Micafungin intravenously at doses typically ranging from 2 to 10 mg/kg.[12]
-
Efficacy Evaluation:
Logical Relationship in OPC Model and Treatment
Caption: Pathogenesis and treatment logic in the OPC model.
Intra-Abdominal Candidiasis (IAC) Model (Murine)
This model simulates Candida peritonitis, a serious infection that can occur after abdominal surgery or in patients on peritoneal dialysis.
Experimental Protocol:
-
Animal Model: C57BL/6N female mice can be used.[10] A model with underlying peritoneal fibrosis can also be established to mimic certain clinical scenarios.[13]
-
Infection: Induce peritonitis by intraperitoneal injection of a Candida albicans suspension (e.g., 5.0 × 10⁷ CFU/mouse).[13]
-
Micafungin Treatment: Administer Micafungin subcutaneously or intravenously. A typical dose is 5 mg/kg daily.[13]
-
Efficacy Evaluation:
Quantitative Data Summary
The efficacy of Micafungin in these models is dose-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Micafungin Efficacy in Murine Disseminated Candidiasis
| Candida Species | Mouse Strain | Micafungin Dose (mg/kg) | Treatment Duration | Outcome | Reference |
| C. albicans | Neutropenic | 0.078 - 80 | - | Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill | [11][14] |
| C. glabrata | Neutropenic | 0.078 - 80 | - | Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill | [11][14] |
| C. tropicalis | Neutropenic | 2 - 10 | 7 days | Reduced CFU below detection in tissues | [9] |
| C. glabrata | Immunosuppressed | 2.5, 5.0, 10 | 6 days | Significant reduction in kidney fungal burden | [10] |
Table 2: Micafungin Efficacy in Other Candidiasis Models
| Model | Candida Species | Mouse Strain | Micafungin Dose (mg/kg) | Outcome | Reference |
| Oropharyngeal | C. albicans | Immunodeficient | 2 | Therapeutic efficacy observed | [12] |
| Oropharyngeal | C. albicans | Immunodeficient | ≥ 5 | Comparable efficacy to fluconazole at 20 mg/kg | [12] |
| Intra-abdominal | C. albicans | - | 5 | 100% survival at day 20 | [13] |
Table 3: Pharmacokinetic Parameters of Micafungin in Mice
| Parameter | Value | Conditions | Reference |
| Elimination Half-life | 7.5 - 16 hours | Neutropenic, infected mice | [11][14][15] |
| Protein Binding | >99% | In vitro | [2][3] |
Signaling Pathway: Mechanism of Action
Micafungin's antifungal activity is derived from its targeted inhibition of 1,3-β-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall. This pathway is an excellent therapeutic target as this enzyme is absent in mammalian cells, contributing to the favorable safety profile of Micafungin.
Micafungin's Mechanism of Action on the Fungal Cell Wall
Caption: Inhibition of fungal cell wall synthesis by Micafungin.
Conclusion
This compound has demonstrated potent efficacy in a variety of well-established in vivo animal models of candidiasis. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in the continued investigation of this and other antifungal agents. The dose-dependent activity and favorable pharmacokinetic profile of Micafungin make it a critical tool in the management of invasive fungal infections.
References
- 1. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Model of Hematogenously Disseminated Candidiasis [bio-protocol.org]
- 9. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Micafungin Sodium Susceptibility Testing of Aspergillus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Aspergillus species to the echinocandin antifungal agent, micafungin sodium. The methodologies outlined are based on the reference procedures developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a potent antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This mechanism of action results in osmotic instability and ultimately cell death in susceptible fungi.[1] Accurate determination of the in vitro activity of micafungin against Aspergillus species is crucial for surveillance, research, and drug development. For echinocandins, the endpoint for susceptibility testing against molds is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact microcolonies, in contrast to the hyphal growth seen in the control.
Quantitative Data Summary
The following tables summarize the Minimum Effective Concentration (MEC) values of micafungin against various Aspergillus species as reported in the literature. It is important to note that neither CLSI nor EUCAST have established official clinical breakpoints for micafungin against Aspergillus. Instead, Epidemiological Cutoff Values (ECVs) are used to differentiate wild-type (WT) isolates from those with potential acquired resistance mechanisms.
Table 1: Micafungin MEC Values for Aspergillus Species (µg/mL)
| Aspergillus Species | MEC₅₀ | MEC₉₀ | MEC Range | Reference(s) |
| A. fumigatus | 0.007 - 0.008 | 0.015 | 0.008 - 0.125 | [1][3][4] |
| A. flavus | 0.008 | 0.015 | ≤0.06 | [3][4] |
| A. niger | 0.008 | 0.015 | ≤0.06 | [3][4] |
| A. terreus | 0.008 | 0.03 | ≤0.06 | [1][3][4] |
Table 2: Epidemiological Cutoff Values (ECVs) for Micafungin against Aspergillus Species
| Aspergillus Species | ECV (µg/mL) | Issuing Body |
| Aspergillus fumigatus | ≤0.03 | Suggested based on wild-type distributions[1] |
| Aspergillus flavus | Not formally established | - |
| Aspergillus niger | Not formally established | - |
| Aspergillus terreus | Not formally established | - |
Experimental Protocols
CLSI M38-A2 Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute document M38-A2.
1. Media Preparation:
-
Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterilize by filtration.
2. Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 7 days to obtain mature conidia.
-
Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (68-70% transmittance at 530 nm) and further dilution in RPMI 1640 medium.
3. Microdilution Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.
-
Inoculate each well with 100 µL of the standardized fungal inoculum.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
4. Incubation:
-
Incubate the plates at 35°C for 48 to 72 hours.
5. Reading the MEC:
-
The MEC is the lowest concentration of micafungin that produces small, compact, and rounded hyphal forms as compared to the abundant, long, and unbranched hyphae in the growth control well. This is determined by microscopic observation.
EUCAST E.Def 9.3.2 Broth Microdilution Method
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing document E.Def 9.3.2.
1. Media Preparation:
-
Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and supplement it with 2% glucose. Buffer to pH 7.0 with 0.165 M MOPS.
-
Sterilize by filtration.
2. Inoculum Preparation:
-
Culture the Aspergillus isolate on PDA at 35-37°C for 5-7 days.
-
Harvest conidia as described in the CLSI protocol.
-
Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in sterile saline with 0.05% Tween 20.
3. Microdilution Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of this compound in the glucose-supplemented RPMI medium in a 96-well microtiter plate.
-
Inoculate each well with 100 µL of the standardized inoculum.
-
Include growth and sterility controls.
4. Incubation:
-
Incubate the plates at 35-37°C for 48 hours.
5. Reading the MEC:
-
The MEC is read microscopically as the lowest drug concentration showing aberrant, short, and branched hyphae compared to the long, unbranched hyphae in the growth control.
Visualizations
Caption: CLSI M38-A2 Experimental Workflow.
Caption: EUCAST E.Def 9.3.2 Experimental Workflow.
Caption: Micafungin's effect on the fungal cell wall.
References
- 1. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Therapy with Micafungin Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Micafungin, an echinocandin antifungal agent, inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This unique mechanism of action presents a compelling case for its use in combination with other antifungal agents that target different cellular pathways. Combination therapy can potentially lead to synergistic effects, broaden the spectrum of activity, reduce the effective dose of individual agents, and mitigate the development of resistance.[4] These application notes provide a summary of in vitro findings for micafungin in combination with other drugs and detailed protocols for key experimental assays.
Data Presentation: In Vitro Interactions of Micafungin with Other Antifungals
The following tables summarize the quantitative data from in vitro studies on micafungin combination therapy. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[5]
Table 1: Micafungin in Combination with Azoles
| Combination | Fungal Species | Observed Interaction | FICI Range/EC₉₀ Reduction | Reference |
| Micafungin + Fluconazole | Candida spp. | Synergy (11% of isolates), Indifference | Not specified | [6] |
| Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] | |
| Micafungin + Voriconazole | Candida spp. | Synergy (15% of isolates) | Not specified | [6] |
| Candida glabrata | Synergy (63% of isolates) | Not specified | [6] | |
| Aspergillus fumigatus | Synergy | 4-fold decrease in Voriconazole EC₉₀ | [7][8] | |
| Aspergillus terreus | Synergy | ~4-fold decrease in Voriconazole EC₉₀ | [7][8] | |
| Aspergillus flavus | No Interaction | No significant change in Voriconazole EC₉₀ | [7][8] | |
| Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] | |
| Micafungin + Isavuconazole | Aspergillus fumigatus | Synergy | Not specified | [2] |
| Aspergillus flavus | Synergy | Not specified | [2] | |
| Aspergillus terreus | Synergy | Not specified | [2] | |
| Micafungin + Itraconazole | Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] |
| Micafungin + Ravuconazole | Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] |
Table 2: Micafungin in Combination with Polyenes and Other Antifungals
| Combination | Fungal Species | Observed Interaction | FICI Range | Reference |
| Micafungin + Amphotericin B | Scedosporium apiospermum | Synergy (31.6% of isolates) | Not specified | [1] |
| Scedosporium prolificans | Synergy (82.4% of isolates) | Not specified | [1] | |
| Cryptococcus spp. | Synergy (most frequent), Indifference | Not specified | [5] | |
| Micafungin + Flucytosine | Candida spp. | Indifference | Not specified | [6] |
| Micafungin + Chlorhexidine | Candida albicans (azole-resistant) | Synergy | Not specified | [4] |
| Micafungin + Nikkomycin Z | Candida auris | Additive | Not specified | [9] |
| Aspergillus fumigatus | Synergy | Not specified | [10] | |
| Micafungin + Myriocin | Candida glabrata | Synergistic Interaction (CI = 0.63) | CI = 0.63 | [11] |
Experimental Protocols
Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro interaction between two antimicrobial agents against a specific microorganism.
a. Materials:
-
96-well microplates
-
Micafungin sodium and the second test compound
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer
-
Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10⁶ CFU/mL) and then diluted to the final working concentration.
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of micafungin horizontally and the second drug vertically in the 96-well plate.[12][13][14]
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
Add 50 µL of the appropriate concentration of drug A (e.g., micafungin) to the wells in each row.
-
Add 50 µL of the appropriate concentration of drug B to the wells in each column. This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, as well as a drug-free growth control well.
-
-
Inoculation: Prepare the final fungal inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[4]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[4]
-
Time-Kill Curve Analysis
This assay assesses the rate and extent of fungicidal or fungistatic activity of an antifungal agent or combination over time.
a. Materials:
-
Culture tubes or flasks
-
This compound and the second test compound
-
RPMI 1640 medium
-
Fungal inoculum, standardized to 0.5 McFarland
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator with agitation
b. Protocol:
-
Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[9][15]
-
Experimental Setup: Prepare culture tubes with RPMI 1640 containing the desired concentrations of micafungin alone, the second drug alone, and the combination of both. Include a drug-free growth control.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each tube and incubate at 35°C with constant agitation.[15]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 0.1 mL aliquot from each tube.[15]
-
Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile water or saline. Plate a specific volume (e.g., 30 µL) of each dilution onto SDA plates.[15]
-
Incubation and Data Collection: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
-
Fungistatic activity is a <3-log₁₀ reduction in CFU/mL.
-
Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]
-
Visualizations
Caption: Workflow for checkerboard and time-kill assays.
Caption: Dual targeting of cell wall and membrane synthesis.
Caption: FICI values for drug interaction classification.
References
- 1. In Vitro Synergistic Interaction between Amphotericin B and Micafungin against Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy with Isavuconazole and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arlok.com [arlok.com]
- 4. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antifungal combination effects of micafungin with fluconazole, voriconazole, amphotericin B, and flucytosine against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Killing Activities of Anidulafungin and Micafungin with and without Nikkomycin Z against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
Determining Micafungin Sodium's Potency Against Candida: A Detailed Protocol
Introduction
Micafungin sodium is an echinocandin antifungal agent that targets the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Candida species, a crucial step in antifungal susceptibility testing for both clinical diagnostics and drug development. The methodologies outlined are based on the standardized broth microdilution techniques developed by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 guidelines, and are intended for researchers, scientists, and drug development professionals.[2][3]
Quantitative Data Summary
The in vitro activity of micafungin varies across different Candida species. The following tables summarize typical MIC ranges, MIC₅₀, and MIC₉₀ values observed in various studies.
Table 1: Micafungin MIC Distribution for Common Candida Species
| Candida Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| C. albicans | 0.002 - 0.25 | 0.015 | 0.03 |
| C. glabrata | ≤0.002 - 0.015 | ≤0.015 | ≤0.015 |
| C. tropicalis | 0.002 - 0.015 | 0.015 | 0.03 |
| C. parapsilosis | 0.12 - 8 | 1 - 2 | 2 - 4 |
| C. krusei | 0.004 - 0.25 | 0.03 - 0.06 | 0.06 - 0.25 |
| C. guilliermondii | 0.25 - 8 | 1 | 2 |
| C. lusitaniae | 0.25 - 8 | 0.5 | 1 |
Data compiled from multiple sources.[1][4][5][6][7]
Table 2: CLSI Epidemiological Cutoff Values (ECVs) for Micafungin
The CLSI has established epidemiological cutoff values (ECVs) to differentiate wild-type (WT) isolates from those with potential acquired resistance mechanisms.[7][8]
| Candida Species | ECV (μg/mL) |
| C. albicans | 0.03 |
| C. glabrata | 0.03 |
| C. tropicalis | 0.06 |
| C. parapsilosis | 4 |
| C. krusei | 0.25 |
| C. guilliermondii | 2 |
| C. lusitaniae | 0.5 |
| C. dubliniensis | 0.12 |
Experimental Protocols
The following protocols are based on the CLSI M27-A3 broth microdilution method.[2][3]
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Aseptically reconstitute the this compound vial with sterile, preservative-free 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to a convenient high concentration (e.g., 10 mg/mL).[9][10] Gently swirl to dissolve; do not shake vigorously to avoid foaming.[10]
-
Stock Solution: Prepare a stock solution of micafungin in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).[11] The final concentration of the stock solution should be at least twice the highest concentration to be tested.
-
Storage: Store stock solutions at -70°C or below until use.[11]
Media Preparation
The standard medium for antifungal susceptibility testing of yeasts is RPMI 1640.[5]
-
Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate.
-
Buffer the medium to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterilize the medium by filtration.
Inoculum Preparation
-
Subculture the Candida isolates on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select at least five well-isolated colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically at 530 nm. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[11]
-
Dilute this stock suspension in RPMI 1640 medium to achieve the final inoculum concentration. The final working inoculum in the microdilution plate should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[5][11]
Broth Microdilution Assay
This assay is typically performed in sterile 96-well microtiter plates.
-
Drug Dilution Series: Prepare a serial two-fold dilution of micafungin in the microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.007 to 8 µg/mL.[5]
-
Inoculation: Add 100 µL of the standardized yeast inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the yeast inoculum (drug-free).
-
Sterility Control: A well containing 200 µL of uninoculated RPMI 1640.
-
-
Incubation: Incubate the plates at 35°C for 24 hours.[5][12]
Reading the MIC
The MIC is determined as the lowest concentration of micafungin that causes a significant diminution of growth (≥50% inhibition) compared to the growth control.[12] This is typically determined visually.
Quality Control
For each batch of tests, include the following CLSI-recommended quality control strains:[12]
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
The MICs for these strains should fall within the established acceptable ranges.
Visualizations
Caption: Workflow for Micafungin MIC Determination.
Caption: Inoculum Preparation and Standardization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Multicenter study of anidulafungin and micafungin MIC distributions and epidemiological cutoff values for eight Candida species and the CLSI M27-A3 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Anidulafungin and Micafungin MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. Micafungin Monograph for Professionals - Drugs.com [drugs.com]
- 11. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micafungin Sodium in Treating Fungal Infections in Organ Transplant Models
Introduction
Micafungin Sodium is a potent antifungal agent belonging to the echinocandin class. It is utilized for the treatment and prophylaxis of invasive fungal infections, particularly those caused by Candida and Aspergillus species, which are a significant cause of morbidity and mortality in immunocompromised patients, including organ transplant recipients.[1][2][3] Micafungin's unique mechanism of action, favorable safety profile, and limited drug-drug interactions make it a valuable therapeutic option in the complex clinical setting of organ transplantation.[1][4] These application notes provide a summary of quantitative data and detailed experimental protocols relevant to the use of Micafungin in organ transplant models.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[1][5] This component is absent in mammalian cells, which accounts for Micafungin's selective activity and favorable safety profile.[1][6] The inhibition of glucan synthesis leads to a compromised cell wall, increased osmotic fragility, and ultimately, fungal cell lysis.[1][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy and safety of Micafungin have been evaluated in various clinical trials involving organ transplant recipients. The following tables summarize key quantitative findings.
Table 1: Efficacy of Micafungin Prophylaxis in Liver Transplant Recipients
| Study Population | N | Treatment Arms & Daily Dosage | Mean Treatment Duration | Clinical Success Rate (End of Prophylaxis) | Reference |
|---|---|---|---|---|---|
| High-Risk Liver Transplant Recipients | 344 | Micafungin: 100 mg IV | 17 days | 98.6% (Micafungin) | [7][8] |
| Standard Care*: Varies | 17 days | 99.3% (Standard Care) | [7][8] | ||
| Living-Donor Liver Transplant Recipients | 144 | Micafungin: 100 mg IV | Not Specified | 95.65% (Micafungin) | [9] |
| Fluconazole: 100-200 mg IV/Oral | Not Specified | 96.10% (Fluconazole) | [9] |
*Standard care included fluconazole, liposomal amphotericin B, or caspofungin.[7][8]
Table 2: Safety and Tolerability of Micafungin in Liver Transplant Recipients
| Study Population | Adverse Event Metric | Micafungin (100 mg) | Standard Care* | Reference |
|---|---|---|---|---|
| High-Risk Liver Transplant Recipients | Drug-Related Adverse Events | 11.6% | 16.3% | [7][8] |
| Discontinuation due to Adverse Events | 6.4% | 11.6% | [7][8] |
*Standard care included fluconazole, liposomal amphotericin B, or caspofungin.[7][8]
Table 3: Efficacy of Micafungin Treatment in Kidney Transplant Recipients with Invasive Fungal Infections
| Metric | Micafungin Group (n=31) | Voriconazole Group (n=34) | Reference |
|---|---|---|---|
| Fungal Infection within 1-3 Months Post-Transplant | 83.6% | 85.3% | [10] |
| Mortality Rate | 9.7% | 12.1% | [10] |
| Rate of Adverse Effects | 41.9% | 51.6% |[10] |
Table 4: Recommended Adult Dosing for this compound in Transplant Recipients
| Indication | Dosage | Infusion Time | Reference |
|---|---|---|---|
| Prophylaxis of Candida Infections in HSCT† Recipients | 50 mg IV once daily | 1 hour | [11][12] |
| Prophylaxis in High-Risk Liver or Lung Transplant Recipients | 100 mg IV once daily | 1 hour | [8][13] |
| Treatment of Candidemia, Acute Disseminated Candidiasis | 100 mg IV once daily | 1 hour | [11][12] |
| Treatment of Esophageal Candidiasis | 150 mg IV once daily | 1 hour | [11][12] |
†HSCT: Hematopoietic Stem Cell Transplantation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the literature.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of Micafungin against fungal isolates.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Micafungin (Mycamine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Fungal Infections: Their Diagnosis and Treatment in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Micafungin for therapy of invasive candidiasis in solid organ transplant recipients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Randomized Trial of Micafungin for the Prevention of Invasive Fungal Infection in High-Risk Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Multicenter, Randomized, Open-Label Study to Compare Micafungin with Fluconazole in the Prophylaxis of Invasive Fungal Infections in Living-Donor Liver Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of micafungin and voriconazole in the treatment of invasive fungal infections in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ismp.org [ismp.org]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Optimizing Micafungin Sodium Concentration for In Vitro Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Micafungin Sodium in in vitro studies, this technical support center provides comprehensive guidance on optimizing experimental conditions. This resource offers detailed protocols, troubleshooting advice, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an antifungal agent belonging to the echinocandin class. Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, Micafungin disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.
2. What is the typical in vitro activity of Micafungin against common fungal pathogens?
Micafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, most notably Candida and Aspergillus species. Against most Candida species, the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) typically ranges from 0.015 to 0.5 µg/mL.[1] For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that produces short, stubby, and highly branched hyphae, is often reported to be ≤0.125 µg/mL.[1]
3. How does Micafungin's activity against biofilms compare to its activity against planktonic cells?
Micafungin is generally more active against planktonic (free-floating) fungal cells than against cells within a biofilm. Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to antimicrobial agents. The MICs for sessile cells within a biofilm are often significantly higher than for their planktonic counterparts. However, Micafungin has shown considerable activity against Candida biofilms, particularly in the early stages of their formation.
4. What is the "paradoxical effect" sometimes observed with echinocandins like Micafungin?
The paradoxical effect, also known as the "Eagle-like effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations, while being effective at lower concentrations.[2][3] This has been observed with echinocandins, including Micafungin, against some Candida and Aspergillus isolates.[2][4] The exact mechanism is not fully understood but is thought to involve the activation of stress response pathways, such as the cell wall integrity pathway, leading to a compensatory increase in chitin synthesis.[4]
Data Presentation: In Vitro Susceptibility of Fungi to this compound
The following tables summarize the in vitro activity of this compound against various fungal species as reported in the literature. These values can serve as a reference for determining appropriate concentration ranges for your experiments.
Table 1: In Vitro Activity of Micafungin against Candida Species
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| C. albicans | 0.015 | 0.03 | 0.002 - 0.03 |
| C. glabrata | 0.015 | 0.015 | 0.002 - 0.03 |
| C. tropicalis | 0.03 | 0.06 | 0.002 - 0.06 |
| C. parapsilosis | 1 | 2 | 0.12 - 2 |
| C. krusei | 0.06 | 0.12 | 0.015 - 0.25 |
| C. guilliermondii | 0.5 | 1 | 0.12 - >8 |
| C. lusitaniae | 0.12 | 0.25 | 0.03 - 0.5 |
Data compiled from multiple sources, including Pfaller et al. (2010) and Ikeda et al. (2007).[5][6]
Table 2: In Vitro Activity of Micafungin against Aspergillus Species
| Aspergillus Species | MEC90 (µg/mL) | MIC Range (µg/mL) |
| A. fumigatus | ≤0.015 | 0.004 - 0.015 |
| A. flavus | ≤0.015 | 0.004 - 0.015 |
| A. niger | ≤0.015 | 0.004 - 0.015 |
| A. terreus | ≤0.015 | 0.004 - 0.015 |
MEC (Minimum Effective Concentration) is the standard for testing echinocandin activity against filamentous fungi. Data compiled from multiple sources, including Arikan et al. (2003).[1]
Table 3: Comparison of In Vitro Activity of Echinocandins against Candida glabrata
| Antifungal Agent | Geometric Mean MIC (µg/mL) - No Serum | Geometric Mean MIC (µg/mL) - with 50% Human Serum |
| Micafungin | 0.02 | 0.62 |
| Caspofungin | 0.04 | 0.32 |
| Anidulafungin | 0.10 | 1.08 |
Adapted from Spreghini et al. (2012).[2]
Experimental Protocols
Accurate determination of Micafungin's in vitro activity requires standardized and meticulously followed protocols. Below are detailed methodologies for key experiments.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against Yeasts (CLSI M27-A3/M27-Ed4 Methodology)
This protocol is a generalized step-by-step guide based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Preparation of Micafungin Stock Solution:
-
Aseptically prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Inoculum:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Microplate Preparation and Inoculation:
-
Dispense 100 µL of RPMI-1640 into all wells of the microtiter plate except for the first column.
-
Add 200 µL of the working Micafungin solution to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the last drug-containing column.
-
Inoculate each well with 100 µL of the final diluted fungal suspension. This will result in a final volume of 200 µL per well and the desired starting inoculum concentration.
-
Include a growth control well (fungus in RPMI-1640 without drug) and a sterility control well (RPMI-1640 only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24 hours.
-
The MIC is defined as the lowest concentration of Micafungin that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well. This can be determined visually or by using a microplate reader.
-
Protocol 2: Antifungal Susceptibility Testing of Candida Biofilms (XTT Reduction Assay)
This protocol provides a method to assess the metabolic activity of Candida biofilms upon exposure to Micafungin.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Candida isolate
-
Yeast Nitrogen Base (YNB) medium with glucose
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Biofilm Formation:
-
Prepare a standardized yeast suspension in YNB with glucose.
-
Add 100 µL of the suspension to each well of a flat-bottom 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the biofilms twice with PBS to remove non-adherent cells.
-
-
Micafungin Treatment:
-
Prepare serial dilutions of Micafungin in YNB with glucose.
-
Add 100 µL of each Micafungin dilution to the wells containing the pre-formed biofilms.
-
Include a drug-free control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
XTT Reduction Assay:
-
Prepare the XTT-menadione solution.
-
After the treatment period, wash the biofilms with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.
-
-
Data Analysis:
-
The Sessile MIC (SMIC) can be defined as the lowest drug concentration that causes a 50% or 80% reduction in metabolic activity compared to the drug-free control.
-
Troubleshooting Guide
Problem: Inconsistent or no fungal growth in the control wells.
-
Possible Cause: Inoculum preparation was incorrect (too low or non-viable).
-
Solution: Ensure the inoculum is prepared from a fresh culture and that the turbidity is accurately adjusted to a 0.5 McFarland standard. Verify the viability of the stock culture.
Problem: All wells, including the highest drug concentrations, show fungal growth.
-
Possible Cause: The fungal isolate may be resistant to Micafungin. The drug may have degraded.
-
Solution: Verify the identity and expected susceptibility of the fungal strain. Prepare a fresh stock solution of Micafungin. Include a quality control strain with a known MIC to validate the assay.
Problem: "Skipped" wells, where a higher concentration shows growth but a lower one does not.
-
Possible Cause: This could be due to pipetting errors during serial dilution or contamination.
-
Solution: Review pipetting technique. Use fresh pipette tips for each dilution step. Ensure aseptic technique is maintained throughout the procedure.
Problem: Observation of the paradoxical effect (regrowth at higher concentrations).
-
Possible Cause: This is an inherent, though not fully understood, phenomenon with echinocandins and certain fungal strains.[4] It is thought to be related to the activation of cell wall stress response pathways.[4]
-
Solution: Document the paradoxical growth. The clinical significance of this in vitro finding is still under investigation. When determining the MIC, it should be read as the lowest concentration with significant growth inhibition before the paradoxical growth occurs. It is important to test a wide range of concentrations to observe this effect.
Problem: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent inoculum density, variations in incubation time or temperature, or issues with the microtiter plates.
-
Solution: Standardize all steps of the protocol. Ensure the incubator maintains a stable temperature. Use high-quality, sterile microtiter plates from a reliable supplier.
Visualizations
Fungal Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that fungi activate in response to cell wall stress, such as that induced by Micafungin.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by Micafungin-induced stress.
Experimental Workflow for MIC Determination
A standardized workflow is essential for obtaining reliable MIC values.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of Micafungin.
References
- 1. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Micafungin Sodium Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Micafungin Sodium degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound degrades under various conditions, including hydrolysis, oxidation, and photolysis. In vivo, it is primarily metabolized enzymatically to M-1 (catechol form) and M-2 (methoxy form), and to M-5 through hydroxylation.[][2] Non-enzymatic degradation often involves the opening of the cyclic peptide ring, which can occur under both acidic and basic conditions.[][3]
Q2: What are the key impurities and degradation products of this compound I should be aware of?
A2: Besides the main metabolites (M-1, M-2, M-5), several process-related impurities and degradation products have been identified.[][2] These include specific numbered impurities (Impurity 1 through 6), a ring-opened analog, a desulfate impurity, a desmethyl impurity, and an epimer.[4][5][6] Forced degradation studies show that different stress conditions generate a unique profile of these degradants.[7]
Q3: What analytical technique is most suitable for separating Micafungin from its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for developing stability-indicating assays.[4][8][9] These methods, typically using a C18 column, can effectively separate Micafungin from its various impurities and degradation products, allowing for accurate quantification.[4][5][10]
Troubleshooting Guide
Q: I am observing unexpected peaks in my HPLC chromatogram during a Micafungin stability study. How can I identify them?
A: Unexpected peaks are likely degradation products. Follow this workflow to identify them:
-
Review Forced Degradation Data: Compare the retention times of your unknown peaks with published data from forced degradation studies (see Table 1).[7] This can provide a preliminary identification based on the stress conditions your sample was exposed to.
-
Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for structural elucidation.
-
Spiking Studies: If you have reference standards for known impurities (e.g., Impurity A - Ring Opening Impurity, Impurity D - Desulfate Impurity), spike your sample with a small amount of the standard.[5] An increase in the peak area of an existing peak confirms its identity.
Data Presentation
Table 1: Summary of this compound Forced Degradation Results
The following table summarizes the degradation of this compound under various stress conditions as identified in a stability-indicating HPLC method study.
| Stress Condition | Reagents & Duration | Total Impurities (%) | Maximum Unknown Degradant (%) | Known Impurities Identified |
| Acid Hydrolysis | 1 N HCl at 80°C for 2 h | ~11.1% | ~6.1% | Impurity 2, Impurity 6[7] |
| Base Hydrolysis | 0.1 N NaOH at 25°C for 1 h | ~25.1% | ~13.3% | Impurity 2, Impurity 3, Impurity 6[7] |
| Oxidative | 30% H₂O₂ at 25°C for 2 h | ~17.6% | ~12.2% | Impurity 2[7] |
| Photolytic | UV/Vis light for 7 days | ~9.2% | ~4.5% | Impurity 2[7] |
| Thermal | 105°C for 24 h | ~4.5% | ~1.1% | Impurity 2, Impurity 3, Impurity 6 |
| Aqueous Hydrolysis | Water at 80°C for 2 h | ~5.5% | ~2.2% | Impurity 1, Impurity 2, Impurity 6[7] |
Data adapted from a forced degradation study. Percentages are approximate.[7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a validated HPLC method for the determination of this compound and its related substances.[4][8][10]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).[4][8]
-
Mobile Phase: A suitable isocratic mixture, for example, a buffer and organic solvent combination optimized for separation. A common approach involves a phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 279 nm is often used for UPLC methods.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C.[5]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare sample solutions of this compound in a suitable diluent (e.g., mobile phase).
-
Prepare reference standards for Micafungin and known impurities, if available.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the samples and standards.
-
Monitor the chromatogram and integrate the peaks corresponding to Micafungin and its degradation products.
-
Quantify the impurities based on the peak area relative to the Micafungin peak or a reference standard.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Workflow for identifying unknown degradation products.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of this compound in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) method for the determination of related substances of this compound in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Dete… [ouci.dntb.gov.ua]
Technical Support Center: Acquired Resistance to Micafungin Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Micafungin Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to micafungin?
The primary mechanism of acquired resistance to micafungin involves mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[1][2] These mutations typically occur in specific "hot spot" regions of the genes, leading to amino acid substitutions that reduce the sensitivity of the enzyme to micafungin.[1][2] This decreased sensitivity results in elevated minimum inhibitory concentration (MIC) values.[1]
Q2: Are there other mechanisms besides FKS mutations that contribute to micafungin resistance?
While FKS mutations are the most clinically significant mechanism, other factors can contribute to reduced susceptibility or tolerance to micafungin. These include:
-
Activation of cell stress response pathways: The molecular chaperone Hsp90 and the calcium-activated phosphatase calcineurin play a crucial role in mediating tolerance to echinocandins.[3] Inhibition of Hsp90 can render resistant strains susceptible to micafungin.[3][4]
-
Overexpression of efflux pumps: While not a primary mechanism for high-level resistance, overexpression of certain ATP-binding cassette (ABC) transporters, such as Cdr1 and Cdr2, may contribute to reduced susceptibility in some fungal species.[5][6][7][8] However, echinocandins are generally not considered good substrates for most efflux pumps.[6][8]
-
Changes in cell wall composition: Alterations in the levels of β-1,3-glucan and other cell wall components can occur in resistant strains, suggesting adaptive mechanisms to counteract the effects of the drug.[2]
Q3: Is cross-resistance common between micafungin and other echinocandins?
Yes, due to the shared mechanism of action targeting the Fks proteins, mutations in the FKS genes that confer resistance to micafungin often lead to cross-resistance to other echinocandins like caspofungin and anidulafungin.[9]
Q4: How does the prevalence of micafungin resistance vary among different fungal species?
Acquired echinocandin resistance is most frequently reported in Candida glabrata.[1][10] It is less common in Candida albicans and other Candida species.[1] In Aspergillus fumigatus, acquired resistance due to fks1 mutations is considered uncommon.[11]
Troubleshooting Guides
Problem 1: My fungal isolates are showing increased MICs to micafungin in vitro, but I cannot detect any mutations in the FKS1 or FKS2 hot spot regions.
-
Possible Cause 1: Mutations outside the commonly sequenced hot spot regions.
-
Troubleshooting Step: Sequence the entire FKS1 and FKS2 genes to identify mutations that may lie outside the canonical hot spot regions. A third FKS1 hot spot has been identified in C. auris which may contribute to resistance.[2]
-
-
Possible Cause 2: Involvement of other resistance mechanisms.
-
Troubleshooting Step: Investigate the expression levels of genes involved in cell wall stress response pathways (e.g., HSP90, calcineurin pathway genes) and efflux pump genes (e.g., CDR1, CDR2) using RT-qPCR.
-
-
Possible Cause 3: Experimental artifact or incorrect MIC determination.
-
Troubleshooting Step: Carefully review your antifungal susceptibility testing protocol. Ensure you are using a standardized method (e.g., CLSI or EUCAST broth microdilution) and that the incubation time and endpoint reading are correct.[12][13] For echinocandins, the endpoint is often the Minimum Effective Concentration (MEC) for filamentous fungi, which is a qualitative change in growth morphology.[13]
-
Problem 2: I have identified an FKS mutation in my isolate, but the MIC value is only slightly elevated and falls within the "intermediate" or "susceptible-dose dependent" range.
-
Possible Cause 1: Heterozygous mutation.
-
Troubleshooting Step: Determine if the mutation is homozygous or heterozygous. Heterozygous mutations may result in a less pronounced resistance phenotype compared to homozygous mutations.
-
-
Possible Cause 2: Specific amino acid substitution has a weaker effect.
-
Troubleshooting Step: Consult literature to see if the specific amino acid substitution you have identified has been previously associated with high-level resistance. Not all FKS mutations confer the same degree of resistance.
-
-
Possible Cause 3: In vivo resistance may be more significant than in vitro MIC suggests.
Quantitative Data Summary
Table 1: Micafungin MIC Values for Candida Species With and Without FKS Mutations
| Fungal Species | Genotype | Micafungin MIC Range (µg/mL) | Reference |
| Candida auris | Wild-type FKS1 | ≤ 0.25 | [14] |
| Candida auris | FKS1 S639F/Y | ≥ 4 | [14] |
| Candida glabrata | Wild-type FKS | ≤ 0.06 | [10] |
| Candida glabrata | FKS1/FKS2 mutant | ≥ 0.25 | [10] |
Table 2: Micafungin MEC Values for Aspergillus fumigatus With and Without fks1 Mutation
| Fungal Species | Genotype | Micafungin MEC Range (µg/mL) | Reference |
| Aspergillus fumigatus | Wild-type fks1 | ≤ 0.015 | [11] |
| Aspergillus fumigatus | fks1 S678P | > 8 | [11] |
Key Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A2 and M38-A2 standards.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of micafungin against fungal isolates.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
This compound powder.
-
Fungal isolates.
-
Spectrophotometer or plate reader.
-
Hemocytometer.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of micafungin.
-
Perform serial twofold dilutions of micafungin in RPMI-1640 in the 96-well plate to cover the desired concentration range.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of micafungin that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.[12] For filamentous fungi, the MEC is determined as the lowest concentration that leads to the growth of small, compact hyphal forms compared to the hyphal growth in the control well.[13]
-
Detection of FKS Gene Mutations by PCR and Sequencing
Objective: To identify mutations in the hot spot regions of FKS1 and FKS2 genes.
Materials:
-
Genomic DNA extraction kit.
-
Primers flanking the hot spot regions of FKS1 and FKS2.
-
PCR master mix.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.
-
-
PCR Amplification:
-
Verification of Amplification:
-
Run the PCR products on an agarose gel to confirm the amplification of a fragment of the expected size.
-
-
DNA Sequencing:
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the respective FKS gene to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Primary mechanisms of acquired resistance to micafungin.
Caption: Workflow for detecting FKS gene mutations.
References
- 1. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hsp90 governs echinocandin resistance in the pathogenic yeast Candida albicans via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance | Leah Cowen | heat shock protein | drug resistance | fungi | By Alison Motluk | U of T Magazine - U of T Magazine [magazine.utoronto.ca]
- 5. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micafungin Sodium Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Micafungin Sodium in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies show significant degradation when exposed to acidic and basic solutions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store solutions at controlled room temperature or under refrigeration, as specified.
-
Light: Exposure to light can lead to photodegradation. Solutions should be protected from light during storage and administration.[1][2]
Q2: What are the compatible diluents for reconstituting and diluting this compound?
A2: this compound should be reconstituted and diluted with either 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[1][3][4] The resulting pH of the solution after reconstitution is typically between 5 and 7.[1][4] Do not use diluents containing bacteriostatic agents.[5]
Q3: How long is this compound stable after reconstitution and dilution?
A3: The reconstituted product in its original vial is stable for up to 24 hours at room temperature (25°C or 77°F) when protected from light.[1][2] The diluted infusion solution is also stable for up to 24 hours at room temperature, and should be protected from light.[5] However, some sources suggest a shorter stability time of 12 hours for the diluted solution, so it is crucial to refer to the most recent manufacturer's guidelines.[4]
Q4: Can this compound be mixed with other drugs?
A4: No, this compound should not be mixed or co-infused with other medications as it has been shown to precipitate when mixed directly with several other commonly used drugs.[1][6] If a Y-site administration is necessary, compatibility must be confirmed. Studies have shown that Micafungin is physically compatible with some drugs for up to 4 hours, while others cause frank precipitation or increased turbidity.[7][8][9]
Troubleshooting Guide
Issue 1: Unexpected precipitation or cloudiness is observed in the this compound solution.
| Possible Cause | Troubleshooting Action |
| Incompatible co-administered drug | Immediately stop the infusion. Do not administer the solution. Micafungin should not be co-infused with incompatible drugs.[9] Flush the IV line with 0.9% Sodium Chloride Injection before and after Micafungin administration. |
| Incorrect diluent used | Ensure only 0.9% Sodium Chloride Injection or 5% Dextrose Injection are used for reconstitution and dilution.[3] |
| pH of the solution is outside the optimal range | The pH of the reconstituted solution should be between 5 and 7.[1][4] Avoid mixing with acidic or alkaline solutions. |
Issue 2: The solution appears discolored.
| Possible Cause | Troubleshooting Action |
| Degradation of this compound | Discard the solution. Discoloration can be a sign of chemical degradation. Ensure proper storage conditions (protection from light, appropriate temperature).[1][2] |
| Contamination | Discard the solution and prepare a new one using aseptic techniques. |
Issue 3: HPLC analysis shows a rapid loss of this compound potency.
| Possible Cause | Troubleshooting Action |
| Inappropriate storage temperature | Store reconstituted and diluted solutions at the recommended temperature (room temperature up to 25°C or refrigerated).[6][10] Avoid exposure to high temperatures. |
| Exposure to light | Protect the solution from light at all times during storage and handling.[1][2] |
| pH instability | Ensure the pH of the solution is within the stable range (pH 5-7).[1][4] Use appropriate buffers for in vitro experiments if necessary, after confirming compatibility. |
| Oxidative stress | If experimental conditions involve potential oxidants, consider the susceptibility of Micafungin to oxidative degradation. |
Data on this compound Stability
The stability of this compound is significantly impacted by stress conditions. The following table summarizes data from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 1 hour | Room Temp | ~11.1% |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temp | ~25.1% |
| Oxidative Degradation | 6% H₂O₂ | 24 hours | Room Temp | ~17.6% |
| Photolytic Degradation | UV light | 7 days | 25°C | ~9.2% |
| Thermal Degradation | Heat | 7 days | 80°C | ~4.5% |
| Aqueous Hydrolysis | Water | 7 days | 80°C | ~5.5% |
Data extracted from Zhu et al. (2013).
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the determination of this compound and its related substances.[7]
1. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 2.9) and an organic solvent (e.g., acetonitrile) in a ratio that provides optimal separation (e.g., 62:38 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: UV at 210 nm
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1000 µg/mL.
-
Sample Solution: Reconstitute and dilute the this compound sample to a final concentration of approximately 1000 µg/mL using the appropriate diluent (0.9% NaCl or 5% Dextrose) and then dilute further with the mobile phase.
3. Forced Degradation Study Protocol:
-
Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 1 hour, then neutralize with 0.1 M NaOH and dilute to the final concentration with the mobile phase.
-
Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour, then neutralize with 0.1 M HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, then dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 7 days. Then, prepare a sample solution at the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for 7 days. Then, prepare a sample solution at the target concentration.
4. Analysis:
Inject the prepared standard, sample, and stressed sample solutions into the HPLC system. The peak areas of Micafungin and its degradation products are used to determine the percentage of degradation.
Visualizations
References
- 1. - MedCrave online [medcraveonline.com]
- 2. Molecular Sciences Development and Validation of a Stability-indicating High Performance Liquid Chromatographic (hplc) Method for the Determination of Related Substances of this compound in Drug Substances | Semantic Scholar [semanticscholar.org]
- 3. globalrph.com [globalrph.com]
- 4. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) method for the determination of related substances of this compound in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of this compound in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of serum proteins on Micafungin Sodium activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micafungin Sodium. The following information addresses common issues encountered during in vitro experiments, particularly concerning the impact of serum proteins on micafungin's antifungal activity.
Frequently Asked Questions (FAQs)
Q1: Why do we observe a significant increase in the Minimum Inhibitory Concentration (MIC) of micafungin when tested in the presence of human serum?
A1: The observed increase in micafungin's MIC in the presence of human serum is primarily due to its high degree of binding to serum proteins, particularly albumin and α-1-acid glycoprotein.[1][2][3] Micafungin is approximately 99.8% protein-bound in plasma.[1][4][5] According to the "free-drug hypothesis," only the unbound fraction of a drug is microbiologically active. Therefore, the high level of protein binding reduces the concentration of free, active micafungin available to inhibit fungal growth, leading to an apparent increase in the MIC.[1]
Q2: How much of an increase in MIC should be expected when 50% human serum is added to the assay?
A2: The addition of 50% human serum can sharply increase the MICs of micafungin.[6][7][8] Studies have shown that for Candida species, the MIC can increase by an average of 64-fold (ranging from 32- to 128-fold).[9] For Aspergillus species, the minimum effective concentrations (MECs) can also shift higher by 32- to 133-fold.[9] However, the exact fold-increase can vary depending on the fungal species and strain being tested.[1][10]
Q3: Does the increase in MIC in the presence of serum mean that micafungin is less effective in vivo?
A3: Not necessarily. While in vitro susceptibility testing in the presence of serum shows a reduced activity, the clinical efficacy of micafungin remains high.[1] This suggests that the "free-drug hypothesis" may not fully explain micafungin's activity.[1] It is hypothesized that the binding to serum proteins may be reversible, allowing micafungin to be released from its protein-bound form and bind to its fungal target, β-1,3-glucan synthase.[1][4] Therefore, in vitro results with serum should be interpreted with caution and not directly extrapolated to predict clinical failure.
Q4: Are there differences in how serum affects the in vitro activity of different echinocandins?
A4: Yes, studies have shown that the effect of serum on in vitro activity can differ among echinocandins. While the addition of serum sharply increases the MICs of micafungin and anidulafungin, it has a more modest effect on the MIC of caspofungin.[6][7][8][9] This difference in the magnitude of the serum effect does not appear to be directly consistent with the rank order of their protein binding percentages.[7]
Troubleshooting Guide
Problem: Inconsistent or higher-than-expected MIC values for micafungin in our in vitro susceptibility assay.
-
Possible Cause 1: Presence of serum or plasma in the test medium.
-
Solution: Ensure that your experimental protocol explicitly accounts for the presence of serum. If you are comparing results to standard reference methods (e.g., CLSI), be aware that these are typically performed in serum-free media like RPMI 1640.[10][11] The presence of even small amounts of serum can significantly elevate MIC values.
-
-
Possible Cause 2: Variation in serum concentration.
-
Solution: If your experiment requires the use of serum, maintain a consistent concentration across all assays to ensure reproducibility. As demonstrated in studies, increasing concentrations of serum can lead to a further increase in MICs.[10]
-
-
Possible Cause 3: Inappropriate reading of endpoints.
-
Solution: For Candida species, the MIC is typically defined as the lowest concentration that causes a prominent reduction in growth (MIC-2 endpoint).[6] For Aspergillus species, a minimum effective concentration (MEC), defined as the lowest concentration producing macroscopically visible morphological changes, is often used.[9] Ensure consistent and appropriate endpoint determination.
-
Data Presentation
Table 1: Impact of 50% Human Serum on Micafungin MICs against Candida Species
| Candida Species | Average MIC Increase (fold) | Range of MIC Increase (fold) | Reference |
| Candida albicans | 64 | 32-128 | [9] |
| Candida tropicalis | 128 | Not specified | [9] |
| Candida krusei | 8 | Not specified | [9] |
Table 2: Impact of 50% Human Serum on Micafungin MECs against Aspergillus Species
| Aspergillus Species | Average MEC Increase (fold) | Range of MEC Increase (fold) | Reference |
| Aspergillus fumigatus | 32-133 | Not specified | [9] |
Experimental Protocols
Protocol: Broth Microdilution Susceptibility Testing of Micafungin in the Presence of Human Serum (Adapted from CLSI M27-A2 guidelines)
-
Preparation of Micafungin Stock Solution: Prepare a stock solution of this compound in RPMI 1640 medium buffered with MOPS.
-
Preparation of Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[10]
-
Preparation of Microtiter Plates:
-
Test Wells: In a 96-well microtiter plate, perform serial twofold dilutions of the micafungin stock solution in RPMI 1640 medium containing 50% human serum.
-
Control Wells: Prepare growth control wells containing RPMI 1640 with 50% serum and the fungal inoculum but no micafungin. Also, prepare a sterility control well with medium and serum only.
-
-
Inoculation: Add the prepared fungal inoculum to each test and growth control well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[10]
-
Reading the MIC: After incubation, determine the MIC as the lowest concentration of micafungin that causes a prominent decrease in turbidity compared to the growth control.[6]
Visualizations
Caption: Experimental workflow for micafungin susceptibility testing.
Caption: Micafungin's interaction with serum proteins and its fungal target.
References
- 1. Antifungal Activity of Micafungin in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zgt.nl [zgt.nl]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of serum on in vitro susceptibility testing of echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent In Vitro Evolution of Micafungin Sodium Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Micafungin Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize the risk of in vitro evolution of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Micafungin resistance in Candida species?
A1: The primary mechanism of resistance to Micafungin and other echinocandins is the acquisition of mutations in the FKS1 and FKS2 genes.[1][2][3] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the enzyme target of echinocandins.[1][2] Mutations in specific "hot spot" regions of these genes can reduce the sensitivity of the enzyme to the drug, leading to elevated minimum inhibitory concentration (MIC) values.[1]
Q2: How quickly can Micafungin resistance emerge in vitro?
A2: The emergence of Micafungin resistance in vitro can be rapid, particularly in species like Candida glabrata.[4][5] Studies have shown that progressive exposure to increasing concentrations of Micafungin can lead to the selection of resistant mutants with FKS mutations in as little as 48 hours.[5]
Q3: Are there factors in my experimental setup that could inadvertently promote the evolution of resistance?
A3: Yes, several factors can contribute to the selection of resistant mutants. These include:
-
Prolonged exposure to sub-inhibitory concentrations: Continuously culturing fungal isolates in the presence of Micafungin at concentrations below the MIC can create selective pressure for the emergence of resistant subpopulations.[4][6]
-
High inoculum size: A larger starting population of cells increases the statistical probability that a spontaneous resistant mutant is already present.
-
Inadequate drug concentration: Using a Micafungin concentration that is too low to completely inhibit growth can allow for the survival and proliferation of less susceptible cells.
Q4: Can resistance to other antifungals, like azoles, confer cross-resistance to Micafungin?
A4: Generally, the mechanisms of azole resistance, such as overexpression of efflux pumps, do not significantly contribute to Micafungin resistance as determined by broth microdilution MICs.[7] However, some studies have noted a slight increase in Micafungin MICs in azole-resistant strains that overexpress the ABC transporter CDR2, particularly when tested by agar dilution.[7] It's important to note that FKS-mediated echinocandin resistance does not typically confer cross-resistance to other antifungal classes like azoles or polyenes.[2]
Q5: What is the "paradoxical effect" or "eagle effect," and can it influence my in vitro experiments?
A5: The paradoxical effect, sometimes observed with echinocandins, refers to the phenomenon where some fungal isolates show continued or even increased growth at drug concentrations above the MIC. While the exact mechanisms are still being investigated, this can complicate the interpretation of susceptibility testing results. It is crucial to carefully examine the full range of growth across a concentration gradient and not just the MIC endpoint.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high MIC values for Micafungin in a previously susceptible isolate. | 1. Spontaneous or induced mutation in FKS1 or FKS2 genes.[1][8] 2. Contamination with a resistant species or strain. 3. Errors in drug concentration preparation or susceptibility testing procedure. | 1. Sequence the "hot spot" regions of the FKS1 and FKS2 genes to check for known resistance mutations. 2. Re-isolate the culture and confirm species identity using standard microbiological or molecular methods. 3. Verify the concentration of your Micafungin stock solution and review your susceptibility testing protocol for accuracy. |
| Growth observed at Micafungin concentrations expected to be inhibitory. | 1. Emergence of a resistant subpopulation during the experiment. 2. Inoculum effect (using too high a concentration of cells). 3. Degradation of Micafungin in the culture medium over time. | 1. Plate a sample of the culture on drug-free and drug-containing agar to isolate and test individual colonies for resistance. 2. Standardize your inoculum preparation and ensure you are using the recommended cell density for your assay. 3. Prepare fresh drug solutions for each experiment and consider the stability of Micafungin under your specific experimental conditions. |
| Difficulty in generating resistant mutants for positive control experiments. | 1. Insufficient selective pressure (Micafungin concentration is too high, killing all cells). 2. The specific fungal strain has a low spontaneous mutation frequency. 3. Insufficient duration of exposure to the selective agent. | 1. Perform a dose-response curve to determine the sub-inhibitory concentration range for your strain. Use a gradient of concentrations during the selection process. 2. Consider using a chemical mutagen (use with appropriate safety precautions) or a strain with a known hypermutator phenotype. 3. Increase the number of passages or the duration of continuous culture in the presence of Micafungin. |
| Inconsistent results in antifungal susceptibility testing. | 1. Variability in reading the endpoint (e.g., for broth microdilution). 2. Differences in media composition or incubation conditions. 3. Lot-to-lot variation in Micafungin powder or prepared plates. | 1. For broth microdilution, use a spectrophotometer for a more objective reading of growth inhibition. Adhere strictly to established guidelines (e.g., CLSI) for endpoint determination.[9] 2. Ensure consistent use of the same media formulation, pH, and incubation temperature and duration for all experiments. 3. Qualify new lots of materials by testing against quality control strains with known MICs. |
Data Presentation: Micafungin Resistance and FKS Mutations
The following tables summarize quantitative data related to Micafungin resistance.
Table 1: Micafungin MIC Values for Susceptible and Resistant Candida Isolates
| Organism | Genotype | Micafungin MIC Range (µg/mL) | Reference |
| Candida albicans | Wild-type FKS1 | 0.015 - 0.125 | [7][9] |
| Candida albicans | FKS1 Mutant | > 0.5 | [9] |
| Candida glabrata | Wild-type FKS1/FKS2 | ≤ 0.06 | [10] |
| Candida glabrata | FKS1/FKS2 Mutant | ≥ 0.25 | [10] |
| Candida auris | Wild-type FKS1 | ≤ 2 (tentative breakpoint) | [11] |
| Candida auris | FKS1 S639F/Y Mutant | ≥ 4 (tentative breakpoint) | [8][11] |
Table 2: Common FKS1 and FKS2 Hot Spot Mutations Conferring Echinocandin Resistance
| Gene | Hot Spot Region | Common Amino Acid Substitutions | Associated Candida Species | Reference |
| FKS1 | Hot Spot 1 | S645P, S645F, S645Y, F641S | C. albicans, C. tropicalis, C. krusei | [1][3] |
| FKS1 | Hot Spot 1 | S639P, S639F, S639Y | C. auris | [8][11] |
| FKS2 | Hot Spot 1 | S663P, S663F | C. glabrata | [10][12] |
Experimental Protocols
Protocol 1: In Vitro Evolution of Micafungin Resistance by Serial Passage
This protocol describes a method for generating Micafungin-resistant mutants in the laboratory through continuous exposure to the drug.
Materials:
-
Susceptible fungal isolate (e.g., Candida albicans SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth or other suitable liquid medium
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer for measuring optical density (OD)
Methodology:
-
Preparation of Inoculum: Culture the fungal isolate overnight in YPD broth at 30°C. Wash the cells with sterile saline and adjust the concentration to a starting OD600 of 0.1 in fresh YPD broth.
-
Drug Concentration Gradient: In a 96-well plate, prepare a two-fold serial dilution of Micafungin in YPD broth. The concentration range should span from well below to well above the known MIC of the susceptible strain. Include a drug-free control well.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the 96-well plate. Incubate the plate at 30°C for 24-48 hours with shaking.
-
Serial Passage: After incubation, identify the well with the highest concentration of Micafungin that shows visible growth. Use a small volume from this well to inoculate a new 96-well plate containing a fresh Micafungin concentration gradient.
-
Repeat Passaging: Repeat the incubation and passaging steps for multiple generations. This continuous exposure to increasing drug concentrations will select for resistant mutants.
-
Isolation and Characterization: After a significant increase in the MIC is observed, plate the culture from the highest concentration well onto YPD agar to obtain single colonies. Characterize these isolates for their level of resistance and sequence the FKS genes to identify mutations.
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27-A3/S4 Guidelines)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Micafungin.
Materials:
-
Fungal isolate for testing
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Inoculum Preparation: Grow the fungal isolate on a suitable agar plate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a two-fold serial dilution of Micafungin in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.008 to 8 µg/mL. Include a drug-free growth control well and a sterile control well.
-
Inoculation: Add the standardized inoculum to each well containing the drug dilutions and the growth control well.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of Micafungin that causes a prominent decrease in turbidity (for Candida species) compared to the drug-free growth control.[9] This can be determined visually or by reading the optical density at a specific wavelength.
Visualizations
Caption: Workflow for in vitro evolution of Micafungin resistance.
Caption: Mechanism of Micafungin action and FKS-mediated resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Exposure to Increasing Micafungin Concentrations Easily Promotes Echinocandin Resistance in Candida glabrata Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Laboratory Development of Echinocandin Resistance in Candida glabrata: Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Echinocandins on Fungal Biofilms
A Guide for Researchers and Drug Development Professionals
Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies and their ability to adhere to and colonize medical devices. Echinocandins, a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, have demonstrated potent activity against these resilient structures.[1][2][3] This guide provides a comparative analysis of the three licensed echinocandins—caspofungin, micafungin, and anidulafungin—focusing on their efficacy against fungal biofilms, supported by experimental data and detailed methodologies.
Mechanism of Action and Biofilm Targeting
Echinocandins non-competitively inhibit the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2][4] This disruption of cell wall synthesis leads to osmotic instability and cell death, a fungicidal effect against most Candida species.[2] In the context of biofilms, this mechanism is particularly relevant as the extracellular matrix is often rich in β-glucan.[1] By targeting this key structural component, echinocandins can compromise the integrity of the biofilm, enhancing their efficacy where other antifungals, like azoles, are often ineffective.[5][6]
The inhibition of glucan synthesis by echinocandins triggers a compensatory stress response in the fungal cell, primarily through the calcineurin, protein kinase C (PKC), and HOG (High Osmolarity Glycerol) signaling pathways. This response leads to an increase in chitin synthesis to maintain cell wall integrity.
Caption: Echinocandin mechanism of action and the resulting fungal cell wall stress response pathway.
Comparative Efficacy Against Fungal Biofilms
Studies consistently show that echinocandins are more effective against Candida biofilms than azoles and conventional amphotericin B deoxycholate.[5] However, differences in activity exist among the three agents, often depending on the fungal species and the specific metric used for evaluation (e.g., SMIC₅₀ vs. SMIC₈₀).
The sessile minimum inhibitory concentration (SMIC) is a common metric, defined as the antifungal concentration that reduces the metabolic activity of a pre-formed biofilm by a certain percentage (e.g., 50% or 80%) compared to a control.
Table 1: Comparative In Vitro Activity of Echinocandins Against Candida albicans Biofilms
| Drug | Sessile MIC₅₀ (µg/mL) Range | Sessile MIC₈₀ (µg/mL) Range | Key Findings |
| Anidulafungin | 0.03 - 2 | 0.125 - 32 | Shows potent activity, often considered among the most active against C. albicans biofilms.[7] |
| Caspofungin | 0.06 - 64 | 2 - >64 | Effective, but some studies note a paradoxical effect at higher concentrations, where antibiofilm activity decreases.[5][7] |
| Micafungin | 0.25 - 1 | 0.25 - >1 | Consistently demonstrates high activity against C. albicans biofilms.[8][9] Its efficacy may be dependent on the biofilm's metabolic activity.[9] |
Note: Ranges are compiled from multiple studies and can vary based on the specific isolates and testing methodologies used.
Species-specific differences in susceptibility are significant. For instance, biofilms formed by C. albicans and C. glabrata are generally more susceptible to caspofungin and micafungin than those formed by C. parapsilosis and C. tropicalis.[10][11] Anidulafungin has shown favorable activity against C. glabrata isolates that may have elevated MICs to the other two echinocandins.[12][13]
Table 2: Comparative In Vitro Activity of Echinocandins Against Non-albicans Candida Biofilms
| Species | Anidulafungin (SMIC Range, µg/mL) | Caspofungin (SMIC Range, µg/mL) | Micafungin (SMIC Range, µg/mL) |
| C. glabrata | ≤ 32[7] | 1 - 16[7] | Not specified in these results |
| C. parapsilosis | ≤ 32[7] | > 64[7] | Not specified in these results |
| C. krusei | ≤ 32[7] | > 64[7] | Not specified in these results |
| C. tropicalis | Not specified in these results | > 8 | > 8 |
Data primarily sourced from microcalorimetry and XTT assays.[7][10] SMIC values can vary significantly between studies.
Experimental Protocols
Standardized methods are crucial for the comparable in vitro testing of antifungal activity against biofilms. The following protocols outline common methodologies used in the cited research.
Fungal Biofilm Formation (Microtiter Plate Model)
This method is widely used for high-throughput susceptibility testing.
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension is prepared in a liquid medium like RPMI 1640, and the cell density is adjusted to a 0.5 McFarland standard (approximately 1 x 10⁶ cells/mL).[14]
-
Biofilm Adhesion: A standardized volume (e.g., 100-200 µL) of the fungal suspension is added to the wells of a 96-well flat-bottom microtiter plate.
-
Incubation: The plate is incubated for a period that allows for initial adhesion and biofilm formation (typically 90 minutes to 4 hours) at 37°C.
-
Washing: Non-adherent, planktonic cells are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Biofilm Maturation: Fresh growth medium is added to each well, and the plate is incubated for an extended period (24 to 48 hours) to allow the biofilm to mature.[15][16]
Antifungal Susceptibility Testing (Sessile MIC Determination)
This protocol determines the concentration of an antifungal agent required to inhibit or eradicate a pre-formed biofilm.
Caption: Experimental workflow for determining the Sessile Minimum Inhibitory Concentration (SMIC).
-
Biofilm Preparation: Mature biofilms are prepared in a 96-well plate as described above.
-
Antifungal Addition: After the maturation phase, the growth medium is removed, and fresh medium containing serial dilutions of the echinocandins is added to the wells.
-
Incubation: The plate is incubated with the antifungal agents for 24 hours at 37°C.
-
Quantification of Viability (XTT Assay):
-
The antifungal solution is removed, and wells are washed with PBS.
-
An XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution, typically activated with menadione, is added to each well.[17]
-
The plate is incubated in the dark for up to 2 hours at 37°C. Viable cells with metabolic activity will convert the XTT salt into a colored formazan product.[15][16]
-
The color change is measured using a spectrophotometer at 490 nm.
-
-
Endpoint Determination: The SMIC₅₀ or SMIC₈₀ is determined as the lowest drug concentration causing a 50% or 80% reduction in metabolic activity, respectively, compared to the drug-free control wells.[18]
Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the lowest concentration of an antimicrobial agent that eradicates the biofilm, often determined by a lack of regrowth after treatment.[19]
-
Biofilm Treatment: Biofilms are grown (often on pegs of a specialized lid, like in the Calgary Biofilm Device) and then exposed to serial dilutions of the antimicrobial agent for a set period.[19]
-
Rinsing: The pegs or wells are rinsed to remove the antimicrobial agent.
-
Recovery: The treated biofilms are placed in fresh, drug-free growth medium and incubated.
-
Assessment: The MBEC is the lowest concentration of the drug that results in no microbial growth in the recovery medium.[19][20][21] This value is often significantly higher than the SMIC.[22]
References
- 1. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. labordoc.ilo.org [labordoc.ilo.org]
- 13. researchgate.net [researchgate.net]
- 14. 2.3. Antifungal and Antibiofilm Formation Susceptibility Test [bio-protocol.org]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Biofilm Production and Antibiofilm Activity of Echinocandins and Liposomal Amphotericin B in Echinocandin-Resistant Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 21. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ors.org [ors.org]
Validating HPLC-MS/MS methods for Micafungin Sodium bioanalysis
An Essential Guide to Validated HPLC-MS/MS Methods for Micafungin Sodium Bioanalysis
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods, offering insights into their performance, experimental protocols, and key validation parameters.
Comparative Performance of Validated Methods
The selection of a bioanalytical method hinges on its performance characteristics. Below is a summary of quantitative data from various validated HPLC-MS/MS methods for this compound, primarily in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 (UV Detection) |
| Linearity Range | 0.200 - 10.0 mg/L[1][2][3] | 0.1 - 20 µg/mL[4] | 0.1 - 20 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.200 mg/L[3] | 0.1 ng/mL[4] | 0.1 µg/mL[5] |
| Accuracy | 0.7 to 5.3%[1][2] | Not explicitly stated | -2.98% to 2.65%[5] |
| Within-Run Precision (RSD%) | 0.8 to 5.9%[1][2] | Not explicitly stated | 0.97% to 1.80%[5] |
| Between-Run Precision (RSD%) | 0.7 to 3.1%[1][2] | Not explicitly stated | Not explicitly stated |
| Internal Standard (IS) | [¹³C₆]-micafungin[1][2][3] | Not explicitly stated | Anidulafungin[5] |
Detailed Experimental Protocols
A robust and reproducible bioanalytical method is founded on a well-defined experimental protocol. The most common procedures for Micafungin analysis involve protein precipitation for sample preparation, followed by reversed-phase chromatography.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used, straightforward technique for removing proteins from biological samples like plasma before LC-MS analysis.[6]
-
Sample Collection : Patient blood samples are typically collected in tubes containing an anticoagulant like sodium heparin. The samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.
-
Precipitation : A small volume of plasma (e.g., 100 µL) is treated with an organic solvent.[4] A common choice is a mixture of acetonitrile and methanol (e.g., 83:17% v/v), which also contains the internal standard (e.g., [¹³C₆]-micafungin).[1][2][3]
-
Separation : The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[6]
-
Collection : The resulting supernatant, containing Micafungin and the internal standard, is carefully collected for injection into the HPLC system.[6]
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column : A reversed-phase C18 column is frequently used for separation (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm).[7][8]
-
Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., 20 mM ammonium formate buffer or water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3]
-
Flow Rate : Flow rates are generally in the range of 0.6 to 0.8 mL/min.[3][9]
Tandem Mass Spectrometry (MS/MS):
-
Ionization : Electrospray ionization (ESI) is the standard technique, often operated in negative ion mode for Micafungin.[3]
-
Detection : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. For Micafungin, the precursor ion is often monitored at a mass-to-charge ratio (m/z) of 1268.2.[3] One study noted that fragmentation of Micafungin provided no ion fragments with sufficient intensity, leading to the use of SIM mode where the precursor ion is monitored in both quadrupoles.[3]
Method Validation and Workflow
The validation of a bioanalytical method ensures its reliability for intended applications. The process follows guidelines from regulatory bodies like the ICH.
Caption: Key parameters for bioanalytical method validation according to ICH guidelines.
The overall workflow for analyzing this compound in patient samples involves several distinct stages, from sample acquisition to final data interpretation.
Caption: General experimental workflow for this compound analysis in plasma.
References
- 1. Simple and robust LC-MS/MS analysis method for therapeutic drug monitoring of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of micafungin and anidulafungin in human plasma: UV- or mass spectrometric quantification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of this compound in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Sciences Development and Validation of a Stability-indicating High Performance Liquid Chromatographic (hplc) Method for the Determination of Related Substances of this compound in Drug Substances | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Micafungin Sodium vs. Azoles: A Comparative Guide on Efficacy Against Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. This guide provides an objective comparison of the efficacy of micafungin sodium, an echinocandin antifungal, against azole-resistant Candida isolates, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates potent in vitro activity against a broad range of Candida species, including those resistant to azoles like fluconazole.[1][2][3] This efficacy is rooted in its distinct mechanism of action, which targets the fungal cell wall—a structure not affected by azoles.[4][5] While robust clinical data focusing exclusively on azole-resistant infections is limited, the available evidence, combined with compelling in vitro susceptibility data, positions micafungin as a critical therapeutic alternative when azole resistance is known or suspected.
Mechanism of Action: A Fundamental Distinction
The differential efficacy of micafungin and azoles stems from their unique molecular targets within the fungal cell.
-
This compound (Echinocandin) : Micafungin is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key polymer in the fungal cell wall.[4][6] By disrupting cell wall integrity, micafungin induces osmotic instability and subsequent cell lysis, exerting a fungicidal effect against most Candida species.[1][5]
-
Azoles (e.g., Fluconazole) : Azoles interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. They inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[7] This disruption of ergosterol production leads to a fungistatic effect, inhibiting fungal growth and replication.
Mechanisms of Antifungal Resistance
Resistance to azoles and echinocandins occurs through distinct genetic modifications, making cross-resistance based on the primary mechanism of action uncommon.
-
Azole Resistance : Primarily develops through several mechanisms:
-
Target Site Mutations : Point mutations in the ERG11 gene reduce the binding affinity of azoles to the target enzyme.[7][8]
-
Efflux Pump Overexpression : Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the cell.[9][10]
-
Target Overexpression : Increased expression of the ERG11 gene can overcome the inhibitory effect of the azole.[10]
-
-
Echinocandin Resistance : Resistance to micafungin is almost exclusively linked to acquired mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which encode for subunits of the target enzyme, glucan synthase.[11][12] These mutations decrease the sensitivity of the enzyme to the drug.[13]
In Vitro Efficacy: Quantitative Data
In vitro studies consistently demonstrate that micafungin retains potent activity against Candida isolates that have developed resistance to fluconazole. A pivotal study evaluated the susceptibility of 315 invasive clinical isolates of fluconazole-resistant Candida species to micafungin.[3]
Table 1: Micafungin In Vitro Activity Against Fluconazole-Resistant Candida Species
| Candida Species (n) | Micafungin MIC Range (µg/mL) | Micafungin MIC₅₀ (µg/mL) | Micafungin MIC₉₀ (µg/mL) |
|---|---|---|---|
| C. glabrata (110) | ≤0.007–0.03 | ≤0.007 | ≤0.015 |
| C. albicans (41) | ≤0.007–0.06 | 0.015 | 0.03 |
| C. krusei (146) | ≤0.007–0.25 | 0.03 | 0.06 |
| Other Candida spp. (18) | 0.007–1.0 | 0.25 | 1.0 |
| All Isolates (315) | ≤0.007–1.0 | 0.03 | 0.06 |
Source: Messer et al., 2006.[3] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
These data show that even for species with intrinsic or acquired azole resistance, such as C. krusei and C. glabrata, micafungin's MIC₉₀ values remain very low, indicating high potency.[3] Studies have also shown that the mechanisms responsible for azole resistance in C. albicans do not lead to a significant increase in micafungin MICs as determined by standard broth microdilution methods.[11]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented in Table 1 were generated using the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method M27-A2.[3] This standardized protocol is crucial for ensuring reproducible and comparable results across different laboratories.
Key Methodological Steps:
-
Test Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used.[3]
-
Inoculum Preparation : A standardized suspension of Candida cells was prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution : Micafungin was serially diluted in the microtiter plates.
-
Incubation : Plates were incubated at 35°C.
-
Endpoint Reading : For echinocandins like micafungin, the Minimum Inhibitory Concentration (MIC) endpoint is determined after 24 hours of incubation as the lowest drug concentration showing a prominent reduction in growth compared to the drug-free control well.[3]
Clinical Efficacy: Comparative Trial Data
While large-scale, randomized controlled trials (RCTs) specifically targeting patients with documented azole-resistant candidemia are scarce, several studies provide relevant insights.
A 2024 retrospective study analyzed outcomes in 197 immunocompromised or critically ill patients with candidemia treated initially with either fluconazole or micafungin.[14] Although the overall outcomes were similar between the groups, a small sub-analysis of 14 patients with fluconazole-resistant isolates was performed.[14]
Table 2: Clinical Outcomes in Patients with Fluconazole-Resistant Candidemia (n=14)
| Initial Treatment | Number of Patients | Complete Response at Day 14 |
|---|---|---|
| Micafungin | 11 | 5 (45%) |
| Fluconazole | 3 | 1 (33%) |
Source: Theodore DA et al., 2024.[14] A complete response was a composite of clinical improvement and blood culture sterilization.
Although the sample size is too small for statistical significance, the trend favored micafungin in this high-risk population with documented resistance.[14] In larger clinical trials comparing micafungin to other antifungals (like liposomal amphotericin B or caspofungin) for invasive candidiasis, micafungin demonstrated non-inferiority, with high success rates against common non-albicans species that often exhibit reduced azole susceptibility, such as C. glabrata and C. krusei.[10][15] For instance, in one study, treatment success rates for micafungin were 82.6% for C. glabrata infections.[2]
Conclusion
The available evidence strongly supports the superior in vitro efficacy of this compound against azole-resistant Candida species. This is a direct consequence of its distinct mechanism of action targeting the fungal cell wall, which is unaffected by the primary drivers of azole resistance. While clinical data from large RCTs in patients with confirmed azole-resistant infections are needed to fully delineate its comparative clinical advantage, the potent in vitro data and favorable trends from subgroup analyses position micafungin as an essential agent in the therapeutic armamentarium for invasive candidiasis, particularly when resistance to azoles is a clinical concern.
References
- 1. jwatch.org [jwatch.org]
- 2. dovepress.com [dovepress.com]
- 3. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal resistance in patients with Candidaemia: a retrospective cohort study | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Initial micafungin treatment does not improve outcomes compared to fluconazole treatment in immunocompromised and critically ill patients with candidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomic analysis of fungal response to different echinocandins
A Guide for Researchers, Scientists, and Drug Development Professionals
Echinocandins represent a frontline defense against invasive fungal infections, primarily targeting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This guide provides a comparative overview of the proteomic responses of key fungal pathogens, Candida albicans and Aspergillus fumigatus, to different echinocandins. By examining the cellular protein landscape following drug exposure, we can gain deeper insights into their mechanisms of action, identify potential biomarkers for drug efficacy, and uncover novel targets for future antifungal therapies.
Performance Comparison of Echinocandins: A Proteomic Perspective
While all echinocandins share a common target, their specific interactions with fungal cells can elicit distinct proteomic signatures. The majority of publicly available proteomic data focuses on caspofungin, providing a robust baseline for comparison. Data for micafungin and anidulafungin is less comprehensive, necessitating an indirect comparison based on available studies.
Fungal Proteomic Response to Caspofungin
Caspofungin treatment triggers a significant remodeling of the fungal proteome, primarily aimed at mitigating cell wall stress and ensuring survival. Studies in both C. albicans and A. fumigatus reveal a conserved response centered around the upregulation of cell wall biogenesis and stress response pathways.
In Candida albicans, exposure to caspofungin leads to altered abundance of numerous proteins. A study identified 50 proteins with changed abundance, including key enzymes involved in cell wall synthesis and integrity, as well as the regulator of β-1,3-glucan synthase activity, Rho1p[1]. The upregulation of proteins involved in oxidative and osmotic stress responses is also a common theme[1].
Similarly, in Aspergillus fumigatus, proteomic analysis using iTRAQ (isobaric tags for relative and absolute quantitation) identified 122 proteins with at least a two-fold change in relative abundance upon caspofungin exposure[2]. Notably, a significant number of these differentially expressed proteins were ribosomal proteins, suggesting a reprogramming of the cell's translational machinery in response to the drug.
The following tables summarize the key proteins and pathways affected by caspofungin in C. albicans and A. fumigatus, based on published proteomic data.
Table 1: Key Protein Changes in Candida albicans in Response to Caspofungin
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Cell Wall Biogenesis & Integrity | Rho1p, Phr1p, Pga13p, Pga31p | Bgl2p, Xog1p |
| Stress Response | Hsp70, Hsp90, Ssa1p, Ssb1p, Trx1p | Cat1p |
| Carbohydrate Metabolism | Eno1p, Fba1p, Tdh3p | Pdc11p |
| Amino Acid Metabolism | Ilv5p, Aro8p | --- |
Table 2: Key Protein Changes in Aspergillus fumigatus in Response to Caspofungin
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Cell Wall Biogenesis & Integrity | Gel1p, Gel2p, Crf1p | ChiA1 |
| Stress Response | Hsp90, Hsp70, Cat1p, Sod2p | --- |
| Protein Synthesis | Multiple ribosomal proteins | --- |
| Metabolism | TpiA, GpdA | AldA |
Fungal Proteomic Response to Micafungin and Anidulafungin
Direct comparative proteomic studies between caspofungin, micafungin, and anidulafungin are scarce in the current literature. However, it is reasonable to hypothesize that micafungin and anidulafungin would elicit similar, though not identical, proteomic responses to caspofungin, given their shared mechanism of action. These responses would likely involve the upregulation of the cell wall integrity pathway and general stress response proteins. Subtle differences in the proteomic profiles could arise from variations in their pharmacokinetic and pharmacodynamic properties. Further research is critically needed to delineate the specific proteomic signatures induced by micafungin and anidulafungin to enable a more comprehensive comparison.
Experimental Protocols
To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments in fungal proteomics.
Fungal Protein Extraction for Mass Spectrometry
Objective: To efficiently extract total proteins from fungal cells for downstream proteomic analysis.
Materials:
-
Fungal cell culture
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer (e.g., Mg/CHAPS buffer: 0.5 M Tris-HCl pH 8.3, 2% w/v CHAPS, 20 mM MgCl2, 2% w/v DTT, 1 mM PMSF)[3]
-
Tris-EDTA Extraction Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 2% w/v PVPP, and protease inhibitors)[3]
-
Ice-cold 10% w/v TCA in acetone with 0.007% w/v DTT[3]
-
Ice-cold acetone with 0.007% w/v DTT[3]
-
Rehydration Buffer (7 M Urea, 2 M Thiourea, 4% w/v CHAPS, 2% v/v IPG buffer, 20 mM DTT)[3]
-
Centrifuge
Procedure:
-
Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia into a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered mycelia in ice-cold extraction buffer (either Mg/CHAPS or Tris-EDTA).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and precipitate the proteins by adding 4 volumes of ice-cold 10% w/v TCA in acetone with 0.007% w/v DTT.
-
Incubate at -20°C for at least 2 hours or overnight.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Wash the protein pellet three times with ice-cold acetone containing 0.007% w/v DTT.
-
Air-dry the pellet to remove residual acetone.
-
Resuspend the protein pellet in rehydration buffer for subsequent 2D-PAGE or in an appropriate buffer for iTRAQ labeling.
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Objective: To separate complex protein mixtures based on their isoelectric point (pI) and molecular weight.
Materials:
-
Immobilized pH gradient (IPG) strips
-
Rehydration buffer containing the protein sample
-
Equilibration Buffer I (6 M urea, 50 mM Tris-HCl pH 8.8, 30% glycerol, 2% SDS, 1% DTT)
-
Equilibration Buffer II (6 M urea, 50 mM Tris-HCl pH 8.8, 30% glycerol, 2% SDS, 2.5% iodoacetamide)
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Protein stain (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
First Dimension: Isoelectric Focusing (IEF)
-
Rehydrate the IPG strips with the protein sample in rehydration buffer overnight at room temperature.
-
Place the rehydrated IPG strips in the IEF unit and apply a voltage gradient according to the manufacturer's instructions to separate proteins based on their pI.
-
-
Second Dimension: SDS-PAGE
-
Equilibrate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.
-
Transfer the strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation.
-
Place the equilibrated IPG strip onto the top of an SDS-PAGE gel and seal with agarose.
-
Run the second dimension electrophoresis to separate proteins based on their molecular weight.
-
-
Visualization
-
Stain the gel with a suitable protein stain to visualize the separated protein spots.
-
Excise spots of interest for identification by mass spectrometry.
-
iTRAQ Labeling for Quantitative Proteomics
Objective: To differentially label peptides from different samples for relative and absolute quantification by mass spectrometry.
Materials:
-
iTRAQ Reagent Kit (containing iTRAQ reagents, dissolution buffer, etc.)
-
Protein digest samples (trypsinized)
-
Ethanol
-
Cation exchange chromatography system
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Reduce, cysteine-block, and digest the protein samples with trypsin.
-
iTRAQ Labeling:
-
Resuspend each peptide sample in the iTRAQ dissolution buffer.
-
Add the appropriate iTRAQ reagent (e.g., 114, 115, 116, 117) to each sample.
-
Incubate at room temperature for 1 hour.
-
-
Sample Pooling: Combine the labeled samples into a single tube and vortex to mix.
-
Fractionation:
-
Clean up the pooled sample to remove unreacted iTRAQ reagents.
-
Fractionate the peptide mixture using strong cation exchange (SCX) chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides and proteins.
-
Visualizing Fungal Responses to Echinocandins
To better understand the complex biological processes involved in the fungal response to echinocandins, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central signaling pathway activated by these antifungal agents.
Caption: A typical experimental workflow for comparative proteomic analysis of fungal responses to echinocandins.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to echinocandin-induced stress.
References
Safety Operating Guide
Navigating the Safe Disposal of Micafungin Sodium: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of Micafungin Sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with local, state, and federal regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid skin and eye contact.[1][2] Handling should occur in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1][2] In the event of a spill, the area should be evacuated, and the spill should be contained with an inert absorbent material, collected using spark-proof tools, and placed in a suitable, closed container for disposal.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to regulatory guidelines. Discharge into sewer systems or waterways is strictly prohibited, as this compound is very toxic to aquatic life with long-lasting effects.[1][4]
-
Segregation and Containment:
-
Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, syringes, PPE), should be segregated from general laboratory waste.
-
Place all this compound waste into a clearly labeled, sealed, and suitable chemical waste container to prevent leakage.[1]
-
-
Waste Classification:
-
Determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[5] While this compound itself is not explicitly listed as a P- or U-listed hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) office for proper classification.
-
-
Selection of Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Alternatively, for empty packaging, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the contained this compound waste.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[6]
-
Quantitative Data on Disposal
| Parameter | Guideline | Source |
| Primary Disposal Method | Controlled Incineration / Chemical Destruction | [1] |
| Secondary Disposal (Packaging) | Sanitary Landfill (after rendering unusable) | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [4] |
| Sewer Disposal | Prohibited | [1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the provided search results. The standard procedure relies on established, regulated waste management practices rather than laboratory-based disposal experiments.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Micafungin Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling Micafungin Sodium, an echinocandin antifungal agent. Adherence to these protocols will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][2][3][4] A face shield should be worn if there is a splash hazard.[3][5] - Hand Protection: Disposable, chemical-resistant gloves (e.g., latex, nitrile rubber).[1][3] - Body Protection: Laboratory coat, apron, or disposable garment.[3][5] |
| Spill Cleanup | - Eye/Face Protection: Chemical splash goggles and a face shield.[3][5] - Hand Protection: Double pair of chemotherapy-grade gloves.[6] - Body Protection: Impermeable or chemical-resistant gown.[4][6] - Respiratory Protection: A NIOSH-certified respirator (e.g., N95) should be used if there is a risk of generating airborne powder or aerosols.[7] |
| Waste Disposal | - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][2][3][4] - Hand Protection: Disposable, chemical-resistant gloves.[1][3] - Body Protection: Laboratory coat.[3][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal of this compound.
Procedural Guidance
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][8]
-
Avoid all direct contact with the skin, eyes, and clothing.[5]
-
Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][5][9]
Spill Cleanup Protocol: In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE for spill management, including double gloves, a gown, eye protection, and a respirator if necessary.[6]
-
Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill and prevent it from spreading.[5][10] For powder spills, gently cover the material with damp paper towels to avoid generating dust.[11]
-
Clean the Spill:
-
Decontaminate: Wipe the area with a decontaminating agent, if required by your institution's protocols.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[12]
-
Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after removing your gloves.[2]
Waste Disposal:
-
Do not dispose of this compound or its containers in household garbage or down the drain.[12]
-
All waste materials, including unused product, contaminated consumables, and cleaning materials, must be collected in clearly labeled, sealed containers for hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By implementing these safety protocols, research professionals can confidently handle this compound while maintaining a secure and compliant laboratory environment.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. pogo.ca [pogo.ca]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. astellas.com [astellas.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
